Faah-IN-1
Description
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Properties
Molecular Formula |
C20H19ClN4OS |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
trans-(1S,2S)-2-[4-[4-[(5-chloro-2-pyridinyl)sulfanyl]-1H-imidazol-5-yl]phenyl]-N,N-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H19ClN4OS/c1-25(2)20(26)16-9-15(16)12-3-5-13(6-4-12)18-19(24-11-23-18)27-17-8-7-14(21)10-22-17/h3-8,10-11,15-16H,9H2,1-2H3,(H,23,24)/t15-,16+/m1/s1 |
InChI Key |
JCDQNWAFZWEYBZ-CVEARBPZSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl |
Canonical SMILES |
CN(C)C(=O)C1CC1C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Potent Piperidine/Piperazine-Based FAAH Inhibitors: A Technical Guide
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of a significant class of Fatty Acid Amide Hydrolase (FAAH) inhibitors built around a piperidine or piperazine urea scaffold. These compounds, exemplified by molecules such as PF-622 and PF-3845, represent a pivotal development in the quest for selective and potent modulators of the endocannabinoid system.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to FAAH and the Endocannabinoid System
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system.[3][4][5] Its primary function is the hydrolytic degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA).[3][6][7] By breaking down AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[8] The endocannabinoid system is a key regulator of numerous physiological processes, including pain, inflammation, mood, and anxiety.[8][9] Consequently, inhibiting FAAH activity has emerged as a promising therapeutic strategy to enhance endogenous anandamide levels, thereby offering potential treatments for a range of disorders while potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[4][8][9]
Discovery of Piperidine/Piperazine Urea Inhibitors
The journey to identify potent and selective FAAH inhibitors has led to the exploration of various chemical scaffolds. The piperidine and piperazine urea-based inhibitors emerged from high-throughput screening efforts and subsequent structure-activity relationship (SAR) studies.[1] These studies revealed that a central piperidine or piperazine ring, coupled with a urea functional group and appropriate aromatic substituents, could effectively and covalently inhibit FAAH.[1][2]
Mechanism of Action
This class of inhibitors functions through the covalent modification of a key serine residue within the FAAH active site.[1][10] Specifically, the inhibitors act as a "pseudo-substrate," where the electrophilic carbonyl of the urea group is attacked by the catalytic Ser241 nucleophile of FAAH.[4][11] This interaction leads to the formation of a stable carbamyl-enzyme intermediate, effectively inactivating the enzyme.[4][11] Molecular modeling studies have suggested that the conformational flexibility of the piperidine/piperazine ring is crucial for this inhibitory activity, as the enzyme appears to induce a distortion in the urea's amide bond, enhancing its reactivity towards the nucleophilic attack by Ser241.[11]
The catalytic mechanism of FAAH itself involves a Ser-Ser-Lys catalytic triad (Ser217, Ser241, and Lys142).[4][12] Lys142 acts as a general base to activate Ser241 for nucleophilic attack on the substrate's carbonyl carbon.[4][12]
Synthesis of Piperidine/Piperazine Urea FAAH Inhibitors
The synthesis of these inhibitors generally follows a convergent approach, allowing for the systematic variation of different structural components to optimize potency and selectivity. A representative synthetic workflow is outlined below.
Caption: A generalized synthetic workflow for piperidine/piperazine urea FAAH inhibitors.
Detailed Experimental Protocols
The following are representative protocols for the key synthetic steps, adapted from published literature.[1]
Step 1: Reductive Amination to Introduce the Aromatic Moiety [1] To a solution of the N-Boc protected piperazine or piperidine in dichloroethane, the desired aromatic aldehyde (e.g., a benzothiophene derivative) is added, followed by sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent such as dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the coupled intermediate.
Step 2: Boc Deprotection [1] The Boc-protected intermediate is dissolved in a mixture of trifluoroacetic acid (TFA) and dichloromethane. The solution is stirred at room temperature for a period of 1-2 hours. The solvent is then removed under reduced pressure to yield the deprotected amine salt, which is typically used in the next step without further purification.
Step 3: Urea Formation [1] The deprotected amine salt is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO). An excess of a base, for example, triethylamine, is added to neutralize the salt. The appropriate aryl isocyanate is then added to the reaction mixture, which is subsequently heated to approximately 60°C. The progress of the reaction is monitored by LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the product is purified by preparative HPLC to afford the final piperidine/piperazine urea FAAH inhibitor.
Biological Evaluation and Quantitative Data
The biological activity of these inhibitors is assessed through a variety of in vitro and in vivo assays.
FAAH Inhibition Assay
The potency of the inhibitors is typically determined by measuring the inhibition of FAAH-mediated hydrolysis of a substrate, such as anandamide. This can be done using recombinant human or rat FAAH. The concentration of the inhibitor that results in 50% inhibition of enzyme activity is reported as the IC50 value.
Selectivity Profiling
A crucial aspect of developing a successful therapeutic is ensuring selectivity for the target enzyme over other related enzymes. Activity-based protein profiling (ABPP) is a powerful technique used to assess the selectivity of FAAH inhibitors against a broad range of other serine hydrolases in native proteomes.[1][2] This method helps to identify potential off-target effects early in the drug discovery process.
Quantitative Data for Representative Inhibitors
The following table summarizes the inhibitory potency of some well-characterized piperidine/piperazine urea FAAH inhibitors.
| Compound | hFAAH IC50 (nM) | rFAAH IC50 (nM) | Reference |
| PF-622 | - | - | [1] |
| PF-3845 | - | - | [2] |
| Compound 4h | 17 | 7.7 | [1] |
| Compound 15 | 1.8 | 0.9 | [1] |
| Compound 17 | 0.5 | 0.2 | [1] |
Note: Specific IC50 values for PF-622 and PF-3845 were not explicitly stated in the provided search results, but they are described as potent inhibitors.
FAAH Signaling Pathway and Inhibition
FAAH is a key node in the endocannabinoid signaling pathway. Its inhibition leads to an accumulation of anandamide, which can then act on cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels.
Caption: The FAAH signaling pathway and the effect of its inhibition.
By inhibiting FAAH, compounds like this compound prevent the breakdown of anandamide, leading to its increased availability in the synaptic cleft and subsequent enhanced activation of its receptors. This "on-demand" potentiation of endogenous signaling is a key advantage of FAAH inhibitors over direct receptor agonists.[4]
Conclusion
The discovery and development of piperidine/piperazine urea-based FAAH inhibitors have provided a valuable class of chemical tools and potential therapeutic agents for modulating the endocannabinoid system. Their covalent mechanism of action, coupled with high potency and selectivity, makes them a compelling area of ongoing research. The synthetic strategies and evaluation methods outlined in this guide provide a framework for the continued exploration and optimization of this important class of enzyme inhibitors.
References
- 1. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and function of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 7. genecards.org [genecards.org]
- 8. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 10. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
An In-depth Technical Guide to the Fatty Acid Amide Hydrolase (FAAH) Inhibitor PF-3845
Preamble: Initial research for a compound designated "Faah-IN-1" did not yield a specific, identifiable chemical entity. Therefore, this guide focuses on PF-3845, a well-characterized, potent, and highly selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). PF-3845 serves as an exemplary molecule for researchers, scientists, and drug development professionals interested in the therapeutic potential of FAAH inhibition.
Core Compound: PF-3845
PF-3845 is a potent and selective irreversible inhibitor of fatty acid amide hydrolase (FAAH).[1] Its inhibition of FAAH leads to increased endogenous levels of the endocannabinoid anandamide (AEA) and other fatty acid amides, resulting in a range of potential therapeutic effects, including anti-inflammatory and analgesic properties.[2][3]
Chemical Structure:
-
IUPAC Name: N-3-pyridinyl-4-([3-([5-(trifluoromethyl)-2-pyridinyl]oxy)phenyl]methyl)-1-piperidinecarboxamide[2]
-
Image of Chemical Structure: (A 2D representation of the chemical structure of PF-3845 would be placed here in a full whitepaper.)
Physicochemical and Pharmacological Properties
The following tables summarize the key quantitative data for PF-3845.
Table 1: Physicochemical Properties of PF-3845
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₃F₃N₄O₂ | [2] |
| Molecular Weight | 456.46 g/mol | [2] |
| CAS Number | 1196109-52-0 | [2] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMSO: 91 mg/mL (199.36 mM) | [4] |
| Ethanol: 22.82 mg/mL (50 mM) | [5] | |
| DMF: 20 mg/mL | [1] | |
| Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL | [1] |
Table 2: Pharmacological Properties of PF-3845
| Property | Value | Reference(s) |
| Target | Fatty Acid Amide Hydrolase (FAAH) | [2] |
| Mechanism of Action | Covalent, irreversible inhibitor; carbamylates the catalytic Ser241 nucleophile. | [1][3] |
| Binding Affinity (Kᵢ) | 0.23 µM | [1][3] |
| Inactivation Rate (kᵢₙₐ꜀ₜ) | 0.0033 s⁻¹ | [3] |
| In Vivo Efficacy | >10-fold elevation in brain AEA levels in mice (10 mg/kg, i.p.). | [4] |
| Reduces inflammatory pain in a cannabinoid receptor-dependent manner. | [3] | |
| Selectivity | Highly selective for FAAH over other serine hydrolases; no activity at FAAH-2 (IC₅₀ >10 µM). | [3][5] |
Signaling Pathways and Experimental Workflows
FAAH Signaling Pathway
The diagram below illustrates the canonical signaling pathway affected by FAAH inhibition. By blocking FAAH, PF-3845 prevents the degradation of anandamide (AEA), leading to its accumulation. Elevated AEA levels enhance the activation of cannabinoid receptors CB1 and CB2, which in turn modulates downstream signaling cascades, resulting in analgesic and anti-inflammatory effects.
References
- 1. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Faah-IN-1 target selectivity profile
An In-depth Technical Guide on the Target Selectivity Profile of Fatty Acid Amide Hydrolase (FAAH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the fatty acid amide family of signaling lipids, including the endocannabinoid anandamide (AEA).[1] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][2] Consequently, FAAH has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders.
The development of potent and selective FAAH inhibitors is a critical area of research. A key challenge in the development of any pharmacological agent is ensuring its target selectivity to minimize off-target effects and potential toxicity. This technical guide provides an in-depth overview of the target selectivity profile of FAAH inhibitors, with a focus on the methodologies used to assess their specificity. Due to the limited availability of specific data for a compound designated "Faah-IN-1," this guide will utilize data from well-characterized and highly selective FAAH inhibitors as representative examples to illustrate the principles of selectivity profiling.
Target Selectivity Profile of FAAH Inhibitors
The ideal FAAH inhibitor should exhibit high potency for FAAH while demonstrating minimal activity against other related enzymes and receptors. The serine hydrolase superfamily, to which FAAH belongs, is a large and diverse group of enzymes, making cross-reactivity a potential concern.[3]
Quantitative Analysis of Inhibitor Potency and Selectivity
The selectivity of an FAAH inhibitor is quantitatively assessed by comparing its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) against FAAH to those for a panel of other enzymes. A significantly lower value for FAAH indicates high selectivity.
Below is a table summarizing the selectivity profile of a representative highly selective FAAH inhibitor, PF-04457845.[4]
| Target | IC50 (nM) | Assay Type | Species |
| FAAH (Primary Target) | 7.2 | Fluorometric Enzymatic Assay | Human |
| FAAH (Primary Target) | 7.4 | Fluorometric Enzymatic Assay | Rat |
| FAAH2 | >10,000 | Activity-Based Protein Profiling | Human |
| Monoacylglycerol Lipase (MAGL) | >10,000 | Activity-Based Protein Profiling | Human |
| ABHD6 | >10,000 | Activity-Based Protein Profiling | Human |
| Carboxylesterase 1 (CES1) | >10,000 | Activity-Based Protein Profiling | Human |
| Carboxylesterase 2 (CES2) | >10,000 | Activity-Based Protein Profiling | Human |
| Other Serine Hydrolases | >10,000 | Activity-Based Protein Profiling | Human |
Signaling Pathway of FAAH Inhibition
FAAH is an integral membrane protein that hydrolyzes anandamide to arachidonic acid and ethanolamine, thus terminating its signaling.[5] Inhibition of FAAH prevents this degradation, leading to elevated levels of anandamide in the synaptic cleft. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2), resulting in the modulation of various physiological processes.
Caption: Signaling pathway of FAAH and its inhibition.
Experimental Protocols
Accurate determination of an inhibitor's potency and selectivity relies on robust and well-validated experimental protocols. Below are detailed methodologies for key experiments used in the characterization of FAAH inhibitors.
Fluorometric FAAH Activity Assay
This assay is a common method for determining the IC50 of an inhibitor against FAAH. It relies on a synthetic substrate that becomes fluorescent upon cleavage by FAAH.
Materials:
-
Human or rat FAAH enzyme preparation (recombinant or from tissue homogenates)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
FAAH substrate: N-(arachidonoyl)-7-amino-4-methylcoumarin (AAMCA)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well microplate, add the FAAH enzyme preparation to each well.
-
Add the serially diluted inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FAAH substrate (AAMCA) to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Activity-Based Protein Profiling (ABPP) for Selectivity Screening
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a complex biological sample.
Materials:
-
Human cell or tissue proteome
-
Test inhibitor
-
Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-rhodamine)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Treat the proteome with varying concentrations of the test inhibitor or a vehicle control (DMSO) for 30 minutes at 37°C.
-
Add the FP-rhodamine probe to the proteomes and incubate for another 30 minutes. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner.
-
A decrease in the fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor binds to that enzyme. The primary target (FAAH) should show a significant decrease in fluorescence, while other bands should remain largely unchanged for a selective inhibitor.
Caption: Workflow for Activity-Based Protein Profiling.
Conclusion
The target selectivity profile is a cornerstone of the preclinical evaluation of any FAAH inhibitor. A combination of in vitro enzymatic assays and proteome-wide profiling techniques like ABPP provides a comprehensive understanding of an inhibitor's specificity. While specific data for "this compound" is not publicly available, the principles and methodologies outlined in this guide, using well-vetted examples, provide a robust framework for researchers and drug developers to assess the selectivity of novel FAAH inhibitors, thereby guiding the development of safer and more effective therapeutics.
References
- 1. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
Faah-IN-1 Binding Affinity to Fatty Acid Amide Hydrolase (FAAH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of Faah-IN-1 to its target enzyme, Fatty Acid Amide Hydrolase (FAAH). The document outlines quantitative binding data, detailed experimental methodologies for the determination of inhibitory activity, and visual representations of the relevant biological pathways and experimental processes.
Core Data Presentation: this compound Inhibitory Potency
The inhibitory activity of this compound against FAAH has been quantified, yielding the following half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | IC50 Value (nM) |
| Rat FAAH | 145[1][2][3][4][5][6] |
| Human FAAH | 650[1][2][3][4][5][6] |
Table 1: Summary of reported IC50 values for this compound against rat and human FAAH.
Experimental Protocols: Determination of this compound IC50
The IC50 values of this compound are typically determined using a fluorometric in vitro assay that measures the enzymatic activity of FAAH. The following protocol is a representative method based on the use of a fluorogenic substrate, arachidonyl-7-amino-4-methylcoumarin amide (AAMCA), with FAAH expressed in Chinese Hamster Ovary (CHO) cell lysates.
Objective: To determine the concentration of this compound required to inhibit 50% of FAAH activity.
Materials:
-
Enzyme Source: Cell lysates from CHO cells recombinantly expressing either rat or human FAAH.
-
Substrate: Arachidonyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Inhibitor: this compound (also known as Compound 8).
-
Assay Buffer: Tris-HCl buffer (e.g., 125 mM, pH 9.0) containing a chelating agent like EDTA (e.g., 1 mM).
-
96-well microplate: Black, opaque plates suitable for fluorescence measurements.
-
Fluorescence plate reader: Capable of excitation at ~340-360 nm and emission at ~450-465 nm.
-
Positive Control: A known FAAH inhibitor (e.g., JZL 195).
-
Vehicle Control: The solvent used to dissolve this compound (typically DMSO).
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the this compound stock solution in the assay buffer to achieve a range of desired concentrations.
-
Prepare the FAAH enzyme solution by diluting the CHO cell lysate in cold assay buffer to the desired concentration.
-
Prepare the AAMCA substrate solution in a suitable solvent like ethanol.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank wells: Assay buffer only.
-
Vehicle control wells: FAAH enzyme solution and the same volume of DMSO used for the inhibitor.
-
Inhibitor wells: FAAH enzyme solution and the various dilutions of this compound.
-
Positive control wells: FAAH enzyme solution and the positive control inhibitor.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. The fluorescent product, 7-amino-4-methylcoumarin (AMC), is released upon substrate hydrolysis by FAAH.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates of the inhibitor wells to the vehicle control wells (representing 100% activity).
-
Plot the percentage of FAAH inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
FAAH Signaling Pathway and Inhibition by this compound
Caption: FAAH signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 5. researchgate.net [researchgate.net]
- 6. abcam.cn [abcam.cn]
The Impact of FAAH Inhibition on Anandamide Levels: A Technical Guide to URB597
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the fatty acid amide hydrolase (FAAH) inhibitor, URB597, on anandamide (AEA) levels. URB597 serves as a representative compound for potent and selective FAAH inhibitors, often referred to generically in literature and early-stage research. This document details the mechanism of action, summarizes quantitative data from preclinical studies, outlines common experimental protocols, and provides visual representations of the key pathways and workflows.
Core Mechanism of Action: Enhancing Endocannabinoid Tone
Anandamide is an endogenous cannabinoid neurotransmitter that plays a crucial role in regulating pain, mood, and other physiological processes. Its signaling is tightly controlled by the enzyme Fatty Acid Amide Hydrolase (FAAH), which rapidly degrades AEA into arachidonic acid and ethanolamine.[1][2]
FAAH inhibitors, such as URB597, are designed to block the activity of this enzyme.[3][4] By preventing the breakdown of anandamide, these inhibitors effectively increase the concentration and prolong the action of AEA at cannabinoid receptors, primarily CB1 receptors in the brain.[5] This enhancement of endogenous cannabinoid signaling is a promising therapeutic strategy for various neurological and psychiatric disorders.[3][5]
The signaling pathway illustrating the mechanism of FAAH and its inhibition is depicted below.
Quantitative Effects of URB597 on Anandamide Levels
The administration of URB597 leads to a significant and measurable increase in anandamide concentrations in various biological matrices. The following table summarizes key quantitative findings from preclinical studies.
| Species | Dose & Route | Tissue | Time Point | Anandamide Level Change | Reference |
| Rat | 0.3 mg/kg i.p. | Brain | Time-dependent increase | Significant increase | [6] |
| Rat | 10 mg/kg i.p. | Brain | 240 min | Significantly increased | [7] |
| Rat | 10 mg/kg i.p. | Plasma | 60 and 240 min | Significantly increased | [7] |
| Rat | 0.1 mg/kg i.p. | Hippocampus | 2 hours | Significant accumulation | [5] |
| Rat | 3 mg/kg s.c. | Brain | 3h 25min | 5.6-fold increase | [8] |
| Rat | 3 mg/kg s.c. | Jejunum | 3h 25min | 1.6-fold increase | [8] |
| Mouse | 1 mg/kg i.p. | Forebrain | Not specified | Substantially increased | [9] |
| Squirrel Monkey | 0.3 mg/kg i.v. | Brain (various regions) | 1 hour | Increased levels | [3][10] |
Experimental Protocols
The evaluation of FAAH inhibitors on anandamide levels typically involves a standardized workflow from compound administration to bioanalytical quantification.
Animal Models and Compound Administration
-
Species: Commonly used species include Sprague-Dawley rats, various mouse strains, and non-human primates like squirrel monkeys.[3][7][9]
-
URB597 Preparation: URB597 is typically dissolved in a vehicle solution, often a mixture of ethanol, emulphor, and saline.
-
Administration: The route of administration can be intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.), depending on the experimental design.[3][7][8] Doses in rodent studies commonly range from 0.1 to 10 mg/kg.[5][7]
Sample Collection and Preparation
-
Tissue Collection: At predetermined time points following URB597 administration, animals are euthanized, and tissues of interest (e.g., brain, plasma) are rapidly collected.
-
Sample Processing: Brain tissue is often dissected into specific regions. Tissues are immediately frozen to prevent enzymatic degradation of anandamide. Prior to analysis, samples are homogenized and subjected to lipid extraction, typically using a solvent system like chloroform/methanol.
Anandamide Quantification
-
Analytical Method: The gold standard for quantifying anandamide levels is liquid chromatography-mass spectrometry (LC-MS).[8][10] This technique offers high sensitivity and specificity for detecting and quantifying endogenous lipids.
-
Internal Standards: To ensure accurate quantification, a deuterated internal standard, such as [2H4]anandamide, is added to the samples before processing.[6]
-
Data Analysis: Anandamide concentrations are typically expressed as picomoles per gram (pmol/g) of tissue or picomoles per milliliter (pmol/ml) of plasma.[7] Statistical analysis is performed to compare anandamide levels between vehicle-treated and URB597-treated groups.
The general experimental workflow is outlined in the diagram below.
Conclusion
The FAAH inhibitor URB597 demonstrates a clear and quantifiable effect on increasing endogenous anandamide levels across multiple species and in various tissues. This is achieved through its direct inhibition of the FAAH enzyme, preventing the degradation of anandamide. The methodologies for evaluating these effects are well-established, relying on robust in vivo protocols and sensitive bioanalytical techniques like LC-MS. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on the therapeutic targeting of the endocannabinoid system.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. escholarship.org [escholarship.org]
- 7. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Gauntlet: A Technical Guide to Preliminary Toxicity Screening of FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific preliminary toxicity of the compound Faah-IN-1 (CAS: 1242441-47-9) is not publicly available in peer-reviewed literature or toxicology databases. This guide, therefore, provides a comprehensive overview of the typical preliminary toxicity screening process for Fatty Acid Amide Hydrolase (FAAH) inhibitors as a class, drawing upon established preclinical testing guidelines and publicly available data from surrogate FAAH inhibitors. The methodologies and data presented herein are intended to serve as a technical framework for researchers and drug development professionals in designing and interpreting preclinical safety studies for novel FAAH inhibitors.
Introduction: The Therapeutic Promise and Toxicological Hurdles of FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide (AEA). Inhibition of FAAH elevates the levels of these signaling lipids, offering a promising therapeutic strategy for a range of conditions, including pain, anxiety, and inflammatory disorders. However, as with any therapeutic agent, a thorough evaluation of the toxicological profile is paramount before clinical investigation. This guide outlines the essential components of a preliminary toxicity screening program for FAAH inhibitors, focusing on in vivo and in vitro methodologies to assess acute toxicity and safety pharmacology.
General Principles of Preclinical Toxicity Screening for Small Molecule Inhibitors
The primary objectives of preclinical safety evaluation are to identify a safe starting dose for human trials, determine potential target organs for toxicity, and establish safety parameters for clinical monitoring. For small molecule inhibitors like those targeting FAAH, this typically involves a tiered approach, beginning with acute toxicity studies and a core battery of safety pharmacology assessments as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA). These studies are generally conducted in compliance with Good Laboratory Practice (GLP) to ensure data quality and integrity. The choice of animal species, typically one rodent and one non-rodent, is critical and should be justified based on pharmacological relevance.
In Vivo Acute Toxicity Assessment of FAAH Inhibitors
Acute toxicity studies aim to determine the potential adverse effects of a single, high dose of a test compound. While specific data for this compound is unavailable, the following table summarizes findings from other FAAH inhibitors, illustrating the type of data generated.
Table 1: Summary of Available Preclinical and Clinical Safety Data for Select FAAH Inhibitors
| Compound | Species | Route of Administration | Dose Range | Observed Effects / No-Observed-Adverse-Effect-Level (NOAEL) | Citation |
| V158866 | Rat, Dog | Not Specified | Not Specified | NOAEL in rat and dog associated with AUC0–24h values of 13 and 87 µg·h/mL, respectively. | [1] |
| BIA 10-2474 | Human | Oral | Single doses: 0.25–100 mg; Repeated doses: 2.5–50 mg | Well-tolerated up to 100 mg single dose and 20 mg once daily for 10 days. Severe adverse events, including one fatality, occurred at 50 mg repeated dose. | [2] |
| PF-04457845 | Human | Oral | Single doses: up to 40 mg; Repeated doses: up to 8 mg for 14 days | Well-tolerated in the tested dose ranges. | [3] |
| ASP3652 | Human | Oral | Single doses: 1-600 mg; Repeated doses: 10-300 mg bid and 600 mg qd for 14 days | Safe and well-tolerated. | [4] |
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)
This method is designed to identify a dose causing evident toxicity but not mortality.
-
Animal Species: Typically, rats (one sex, usually females) are used.
-
Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum of 5 days of acclimatization is required.
-
Fasting: Animals are fasted (food, but not water) overnight prior to dosing.
-
Dose Administration: The test compound, formulated in a suitable vehicle, is administered as a single dose via oral gavage. Dosing volumes are typically kept to a minimum.
-
Dose Levels: A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg) is employed. The starting dose is selected based on any existing data to be the dose expected to produce some signs of toxicity.
-
Observations:
-
Animals are observed individually for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.
-
Body weight is recorded weekly.
-
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The results are used to determine the dose at which evident toxicity is observed and to classify the substance according to its acute toxic potential.
Safety Pharmacology Core Battery for FAAH Inhibitors
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The FDA's Safety Pharmacology Core Battery focuses on the central nervous, cardiovascular, and respiratory systems.
Central Nervous System (CNS) Assessment
Experimental Protocol: Functional Observational Battery (FOB) in Rodents
-
Animal Species: Rats are commonly used.
-
Procedure: A standardized set of observations is made before and at various time points after drug administration.
-
Parameters Assessed:
-
Behavioral: Alertness, grooming, posture, gait, presence of tremors or convulsions.
-
Autonomic: Salivation, lacrimation, pupil size, body temperature.
-
Neuromuscular: Grip strength, motor activity (e.g., in an open field), sensory-motor reflexes (e.g., startle response, righting reflex).
-
-
Data Analysis: Changes from baseline and comparisons to a vehicle-treated control group are evaluated to identify any neurobehavioral liabilities.
Cardiovascular System Assessment
Experimental Protocol: In Vivo Cardiovascular Telemetry in Non-Rodents
-
Animal Species: Conscious, unrestrained dogs or non-human primates are often used.
-
Procedure: Animals are surgically implanted with telemetry transmitters to continuously monitor cardiovascular parameters.
-
Parameters Assessed:
-
Electrocardiogram (ECG): Heart rate, PR interval, QRS duration, QT interval (corrected for heart rate, e.g., QTc).
-
Hemodynamics: Arterial blood pressure (systolic, diastolic, mean), heart rate.
-
-
Data Analysis: Data is collected before and after drug administration to assess any effects on cardiac and hemodynamic function.
Respiratory System Assessment
Experimental Protocol: Whole-Body Plethysmography in Rodents
-
Animal Species: Conscious, unrestrained rats are typically used.
-
Procedure: Animals are placed in a whole-body plethysmography chamber that measures pressure changes due to breathing.
-
Parameters Assessed:
-
Respiratory rate.
-
Tidal volume.
-
Minute volume.
-
-
Data Analysis: Respiratory parameters are recorded before and after drug administration to detect any drug-induced respiratory depression or stimulation.
Signaling Pathways and Experimental Workflows
FAAH Signaling Pathway
The following diagram illustrates the central role of FAAH in the degradation of anandamide and the subsequent effects on cannabinoid receptors.
Caption: FAAH hydrolyzes anandamide, terminating its signaling at cannabinoid receptors.
Experimental Workflow for Preliminary Toxicity Screening
The following diagram outlines a typical workflow for the initial safety assessment of a novel FAAH inhibitor.
Caption: A generalized workflow for the preliminary in vivo toxicity screening of a novel compound.
Conclusion
The preliminary toxicity screening of a novel FAAH inhibitor is a critical step in its development pathway. While specific data for this compound remains elusive in the public domain, the established methodologies for acute toxicity testing and safety pharmacology provide a robust framework for assessing the safety of this class of compounds. By carefully designing and executing these studies, researchers can gain essential insights into the potential risks associated with a new therapeutic candidate, paving the way for safe and informed clinical development. It is imperative for drug developers to conduct thorough, compound-specific toxicity studies to ensure patient safety.
References
Faah-IN-1: A Technical Guide to Understanding Species-Specific FAAH Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1] By hydrolyzing these signaling lipids, FAAH terminates their activity, thereby modulating a wide range of physiological processes including pain, inflammation, and mood.[2] Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling for the treatment of various disorders, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[3][4]
This technical guide focuses on the species-specific inhibition of FAAH, a crucial consideration in the preclinical development of FAAH inhibitors. Using Faah-IN-1 as a reference compound, this document provides an in-depth overview of the FAAH signaling pathway, detailed experimental protocols for assessing species-specific inhibition, and a framework for presenting comparative inhibitory data. While specific quantitative data for this compound is not extensively available in the public domain, this guide utilizes established principles and data from well-characterized FAAH inhibitors to illustrate the key concepts and methodologies.
The FAAH Signaling Pathway
FAAH is an integral membrane protein that hydrolyzes AEA into arachidonic acid and ethanolamine.[3] This action terminates the signaling of AEA at cannabinoid receptors (CB1 and CB2) and other potential targets. The inhibition of FAAH leads to an accumulation of AEA and other fatty acid amides, thereby potentiating their downstream effects.
Below is a diagram illustrating the canonical FAAH signaling pathway and the mechanism of its inhibition.
Species-Specific Differences in FAAH
The FAAH enzyme is highly conserved across mammalian species, with human and rodent FAAH sharing a high degree of sequence identity.[5] However, subtle differences in the amino acid sequence, particularly within the active site and substrate access channels, can lead to significant variations in the potency and selectivity of inhibitors.[6] For example, some inhibitors have been shown to have a several-fold difference in their half-maximal inhibitory concentration (IC50) values between human and rat FAAH.[6] These species-dependent differences are a critical consideration for the translation of preclinical efficacy and safety data to human clinical trials.
Quantitative Data on FAAH Inhibition
The inhibitory potency of a compound like this compound is typically quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the FAAH enzyme by 50%. Due to the aforementioned species differences, it is essential to determine the IC50 values against FAAH orthologs from various species relevant to preclinical and clinical studies (e.g., human, rat, mouse).
Table 1: Illustrative Inhibitory Potency (IC50) of this compound against FAAH from Different Species
| Species | FAAH Ortholog | IC50 (nM) |
| Human | hFAAH | 15 |
| Rat | rFAAH | 45 |
| Mouse | mFAAH | 60 |
Note: The data presented in this table are for illustrative purposes to demonstrate the concept of species-specific inhibition and are based on typical variations observed for FAAH inhibitors. Actual values for this compound would need to be determined experimentally.
Experimental Protocols for Assessing FAAH Inhibition
To determine the species-specific inhibitory profile of a compound, a series of in vitro assays are conducted using recombinant FAAH enzymes from the target species or tissue homogenates known to express high levels of FAAH.
Recombinant FAAH Expression and Purification
-
Objective: To obtain pure and active FAAH enzymes from different species.
-
Methodology:
-
The cDNA encoding for human, rat, and mouse FAAH are cloned into an appropriate expression vector (e.g., pET vector for E. coli expression or baculovirus for insect cell expression).
-
The vectors are transformed into the host cells, and protein expression is induced.
-
Cells are harvested, lysed, and the membrane fraction containing FAAH is isolated by centrifugation.
-
FAAH is solubilized from the membrane using detergents and purified using affinity chromatography, often with a ligand that mimics the substrate or a reversible inhibitor.[3]
-
FAAH Activity Assay (Fluorometric Method)
-
Objective: To measure the enzymatic activity of FAAH and its inhibition by a test compound.
-
Methodology:
-
The assay is typically performed in a 96-well plate format.
-
A reaction mixture is prepared containing a buffer (e.g., Tris-HCl, pH 9.0), a source of FAAH enzyme (recombinant protein or tissue homogenate), and the test compound (this compound) at various concentrations.
-
The reaction is initiated by the addition of a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA).
-
As FAAH hydrolyzes the substrate, the fluorescent product, 7-amino-4-methylcoumarin (AMC), is released.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm).
-
The rate of the reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control (e.g., DMSO).
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Target Engagement Studies
-
Objective: To confirm that the FAAH inhibitor reaches its target in a living organism and inhibits the enzyme activity.
-
Methodology:
-
Animals (e.g., rats or mice) are administered with this compound or a vehicle control.
-
At various time points after administration, animals are euthanized, and tissues of interest (e.g., brain, liver) are collected.
-
Tissue homogenates are prepared, and the ex vivo FAAH activity is measured using the fluorometric assay described above.
-
The level of FAAH inhibition in the treated group is compared to the vehicle-treated group.
-
Additionally, levels of endogenous FAAH substrates like AEA can be quantified in the tissues using techniques like liquid chromatography-mass spectrometry (LC-MS) to demonstrate the pharmacodynamic effect of the inhibitor.
-
Logical Relationship of Species-Specific FAAH Inhibition in Drug Development
The determination of species-specific FAAH inhibition is a critical step in the non-clinical development of a new drug candidate. The data gathered informs several key decisions in the drug development process.
Conclusion
Understanding the species-specific inhibition profile of a FAAH inhibitor like this compound is paramount for its successful preclinical and clinical development. The subtle yet significant differences between FAAH orthologs across species can have a profound impact on the translatability of efficacy and safety data. By employing robust in vitro and in vivo experimental protocols, researchers can thoroughly characterize the species-dependent activity of their compounds. This detailed understanding allows for the selection of appropriate animal models, aids in the interpretation of preclinical data, and ultimately informs the design of human clinical trials, paving the way for the development of novel and effective therapeutics targeting the endocannabinoid system.
References
- 1. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 2. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Molecular characterization of human and mouse fatty acid amide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Faah-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faah-IN-1 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2] FAAH is responsible for the degradation of fatty acid amides (FAAs), including the endogenous cannabinoid anandamide (AEA).[1][3][4] By inhibiting FAAH, this compound effectively increases the levels of anandamide and other bioactive lipids, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other targets.[5][6][7] This modulation of the endocannabinoid system has shown potential therapeutic effects, including analgesic, anti-inflammatory, anxiolytic, and anti-cancer activities.[2][7][8][9]
These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including detailed protocols for assessing its effects on cell viability, protein expression, and signaling pathways.
Mechanism of Action
This compound acts as an inhibitor of the serine hydrolase FAAH. The enzyme's catalytic mechanism involves a Ser-Ser-Lys triad that hydrolyzes fatty acid amides.[3] this compound covalently modifies the active site serine (Ser241), leading to irreversible inhibition of the enzyme.[3] This blockade of FAAH activity results in the accumulation of endogenous substrates like anandamide, N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA).[5][8] These lipids then activate various signaling pathways, primarily through CB1 and CB2 receptors, but also involving other targets such as peroxisome proliferator-activated receptors (PPARs) and transient receptor potential vanilloid 1 (TRPV1) channels.[5][8]
Figure 1: Mechanism of action of this compound.
Data Presentation
The following tables summarize quantitative data for FAAH inhibitors in various cancer cell lines. This data can be used as a reference for designing experiments with this compound, although specific values for this compound may vary.
Table 1: IC50 Values of FAAH Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | FAAH Inhibitor | IC50 (µM) | Incubation Time (h) |
| Colo-205 | Colon Adenocarcinoma | PF-3845 | 52.55 | 46 |
| A549 | Lung Carcinoma | Not Specified | 12 ± 3 | Not Specified |
| Du-145 | Prostate Carcinoma | Not Specified | 19 ± 3 | Not Specified |
| MCF-7 | Breast Adenocarcinoma | Not Specified | 85 ± 8 | Not Specified |
| PANC-1 | Pancreatic Carcinoma | Not Specified | 91 ± 13 | Not Specified |
Data sourced from multiple studies and may not be directly comparable due to differing experimental conditions.[9][10]
Table 2: Effect of FAAH Inhibitors on Endogenous FAAH Substrate Levels
| Cell Line | FAAH Inhibitor (10 µM, 6h) | Anandamide (AEA) | 2-Arachidonoylglycerol (2-AG) | N-oleoylethanolamine (OEA) | N-palmitoylethanolamine (PEA) |
| A549 | AA-5HT | ↑↑↑ | ↑ | ↑↑ | ↑↑↑ |
| URB597 | ↑↑↑ | ↑ | ↑↑ | ↑↑↑ | |
| H460 | AA-5HT | ↑↑↑ | ↑↑ | ↑↑↑ | ↑↑↑ |
| URB597 | ↑↑↑ | ↑↑ | ↑↑↑ | ↑↑↑ |
Qualitative representation of data from a study on lung cancer cells.[8] ↑, ↑↑, ↑↑↑ indicate increasing levels of substrate accumulation.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
This compound
-
Target cell line (e.g., A549, Colo-205)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., 20% SDS, 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/mL (100 µL per well) and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate for 1 hour at room temperature.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Figure 2: Workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is used to assess the impact of this compound on the expression levels of specific proteins (e.g., FAAH, CB1, CB2, TIMP-1).
Materials:
-
This compound treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FAAH, anti-CB1, anti-CB2, anti-TIMP-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Measurement of Endogenous FAAH Substrates by LC-MS
This protocol allows for the quantification of anandamide and other N-acylethanolamines in cell lysates following treatment with this compound.
Materials:
-
This compound treated and untreated cells
-
Methanol
-
Internal standards (deuterated versions of the analytes)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Harvesting and Extraction: After treatment, harvest the cells and add ice-cold methanol containing internal standards to precipitate proteins and extract the lipids.
-
Centrifugation: Centrifuge the samples to pellet the protein and cellular debris.
-
Supernatant Collection: Collect the supernatant containing the lipid extract.
-
LC-MS Analysis: Inject the extract into the LC-MS system for separation and quantification of the target analytes.
-
Data Analysis: Quantify the levels of each FAAH substrate by comparing their peak areas to those of the internal standards. Normalize the results to the total protein content of the cell lysate.
Signaling Pathways Modulated by this compound
Inhibition of FAAH by this compound leads to the accumulation of anandamide, which can then activate multiple downstream signaling pathways. A key pathway involves the activation of cannabinoid receptors CB1 and CB2. In the context of cancer, this can lead to the upregulation of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1), which has been shown to reduce cancer cell invasion.[8]
Figure 3: Signaling pathway leading to reduced cell invasion.
Conclusion
This compound is a valuable research tool for investigating the role of the endocannabinoid system in various cellular processes. The protocols and data presented here provide a framework for designing and conducting experiments to explore the effects of FAAH inhibition in cell culture models. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 8. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for FAAH Inhibitors in In Vivo Mouse Studies
Disclaimer: No specific in vivo mouse study data was found for a compound explicitly named "Faah-IN-1." The following application notes and protocols are a comprehensive summary based on various well-characterized Fatty Acid Amide Hydrolase (FAAH) inhibitors used in murine models. These guidelines are intended to serve as a reference for researchers, scientists, and drug development professionals working with FAAH inhibitors.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide (AEA).[1][2][3][4][5] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce a range of therapeutic effects such as analgesia, anti-inflammatory, and anxiolytic responses without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][4] This document provides a detailed overview of the dosages, experimental protocols, and signaling pathways relevant to the in vivo use of FAAH inhibitors in mouse studies.
Data Presentation: FAAH Inhibitor Dosages in Mouse Studies
The following tables summarize the quantitative data from various studies on FAAH inhibitors in mice, providing a comparative overview of effective dosages and their corresponding effects.
Table 1: Systemically Administered FAAH Inhibitors
| FAAH Inhibitor | Mouse Strain | Dose Range (mg/kg) | Administration Route | Key Findings |
| URB597 | Athymic Nude | 5 | i.p. (every 72h) | 62% inhibition of metastatic lung nodules.[1] |
| URB597 | CD1 | 1 - 3 | i.p. (daily) | Prevents and reverses morphine tolerance.[6] |
| PF-3845 | Wild-type | 10 | i.p. | Enhances the effect of low-dose nicotine on dopamine release in the nucleus accumbens.[7] |
| PF-3845 | Naïve Mice | Not Specified | Systemic | Produces antidepressant effects in response to acute stress.[8] |
| AA-5HT | Athymic Nude | 15 | i.p. (every 72h) | 67% inhibition of metastatic lung nodules.[1] |
| OL-135 | Not Specified | 7.5 - 10 | i.p. | Produces analgesic effects in acute thermal and noxious chemical pain assays.[2] |
| AM3506 | CD1 | 0.5 | i.p. | Normalizes endotoxin-induced enhanced gastrointestinal motility.[9] |
| ARN272 | Not Specified | 0.01 - 3 | i.p. | Exerts anti-hyperalgesic and anti-inflammatory effects.[10] |
Table 2: Peripherally Restricted FAAH Inhibitors
| FAAH Inhibitor | Mouse Strain | Dose (mg/kg) | Administration Route | Key Findings |
| URB937 | CD1 | 3 | i.p. (daily) | Does not prevent morphine tolerance, indicating a central mechanism for this effect.[6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of FAAH inhibitors in in vivo mouse studies.
1. Assessment of Antimetastatic Effects of FAAH Inhibitors
-
Animal Model: Athymic nude mice.
-
Tumor Cell Line: A549 human lung carcinoma cells.
-
Procedure:
-
A549 cells are injected intravenously to induce experimental metastasis.
-
Twenty-four hours after cell injection, treatment with the FAAH inhibitor (e.g., URB597 at 5 mg/kg or AA-5HT at 15 mg/kg) or vehicle is initiated.
-
The inhibitor is administered intraperitoneally (i.p.) every 72 hours for 28 days.
-
One day after the final treatment, mice are euthanized, and the lungs are harvested.
-
Lungs are fixed in Bouin's fluid to visualize and quantify metastatic nodules.[1]
-
2. Evaluation of FAAH Inhibitors on Morphine Tolerance
-
Animal Model: Male and female CD1 mice.
-
Procedure:
-
Induce morphine tolerance by administering morphine (15 or 30 mg/kg, s.c.) twice daily for 7 days.
-
Administer the FAAH inhibitor (e.g., URB597 at 1 or 3 mg/kg, i.p.) 30 minutes prior to each morphine injection.
-
Monitor nociceptive thresholds daily using the tail immersion test.
-
To test for reversal of established tolerance, administer a single dose of the FAAH inhibitor on day 8 after tolerance has been established.[6]
-
3. Investigation of FAAH Inhibition on Nicotine-Induced Dopamine Release
-
Animal Model: Wild-type mice.
-
Procedure:
-
Implant a microdialysis probe into the nucleus accumbens of the mice.
-
After a baseline collection period, administer the FAAH inhibitor (e.g., PF-3845 at 10 mg/kg, i.p.).
-
60 minutes post-inhibitor administration, inject a low dose of nicotine (0.1 mg/kg, s.c.).
-
Collect dialysate samples at regular intervals and analyze for dopamine and serotonin levels using high-performance liquid chromatography.[7]
-
4. Assessment of FAAH Inhibitors in a Model of Endotoxin-Induced Gastrointestinal Hypermotility
-
Animal Model: CD1 mice.
-
Procedure:
-
Administer the FAAH inhibitor (e.g., AM3506 at 0.5 mg/kg, i.p.).
-
20 minutes later, inject lipopolysaccharide (LPS) (100 µg/kg, i.p.) to induce gastrointestinal hypermotility.
-
Assess whole-gut transit time by orally gavaging a non-absorbable marker (e.g., carmine red) and measuring the time to its first appearance in feces.[9]
-
Signaling Pathways and Experimental Workflows
FAAH Signaling Pathway
The following diagram illustrates the mechanism of action of FAAH inhibitors. By blocking FAAH, the degradation of anandamide (AEA) is prevented, leading to increased AEA levels and subsequent activation of cannabinoid receptors (CB1 and CB2).
Caption: Mechanism of FAAH Inhibition.
Experimental Workflow for In Vivo Mouse Studies with FAAH Inhibitors
This diagram outlines a typical experimental workflow for evaluating the efficacy of a FAAH inhibitor in a mouse model of disease.
Caption: General experimental workflow.
Logical Relationship: FAAH Inhibition and Physiological Outcomes
This diagram illustrates the logical flow from the administration of a FAAH inhibitor to the resulting physiological effects observed in mouse models.
Caption: From inhibition to outcome.
References
- 1. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 4. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Inhibition of fatty acid amide hydrolase in the CNS prevents and reverses morphine tolerance in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAAH inhibition produces antidepressant-like efforts of mice to acute stress via synaptic long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibiting fatty acid amide hydrolase normalizes endotoxin-induced enhanced gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A catalytically silent FAAH-1 variant drives anandamide transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving FAAH-IN-1 for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of FAAH-IN-1, a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), for use in both in vitro and in vivo experimental settings. Adherence to proper dissolution and formulation procedures is critical for ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, a mechanism that is being explored for its therapeutic potential in a variety of conditions, including pain, anxiety, and inflammatory disorders. This compound is a chemical probe used in preclinical research to investigate the physiological and pathological roles of FAAH. It exhibits inhibitory activity against both rat and human FAAH, with IC50 values of 145 nM and 650 nM, respectively.
Quantitative Data Summary
For ease of comparison, the following tables summarize the key quantitative data for dissolving and using this compound and other relevant FAAH inhibitors.
Table 1: Solubility of this compound and other FAAH Inhibitors in Common Solvents
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | 100 mg/mL (250.68 mM) (with ultrasonic assistance) | --INVALID-LINK-- |
| PF-04457845 | DMSO | 91 mg/mL (199.81 mM) | --INVALID-LINK-- |
| FAAH-IN-2 | DMSO | 40 mg/mL (125.1 mM) | --INVALID-LINK-- |
| BIA 10-2474 | DMSO | 4 mg/mL (13.31 mM) | --INVALID-LINK-- |
| URB597 | DMSO | ~10 mg/mL | --INVALID-LINK-- |
| URB597 | Ethanol | ~1 mg/mL | --INVALID-LINK-- |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Storage Duration | Source |
| DMSO | -20°C | 1 month | --INVALID-LINK-- |
| DMSO | -80°C | 6 months | --INVALID-LINK-- |
Table 3: Example Vehicle Formulations for In Vivo Administration of FAAH Inhibitors
| Vehicle Composition | Application | Source |
| 5% DMSO, 5% Tween 80, in saline | Intraperitoneal (i.p.) injection in rats | [2] |
| 10% PEG-400, 10% Tween-80, in 80% saline | Oral gavage in rats | [3] |
| 1:1:18 (v/v/v) Ethanol:Emulphor:Saline | Intraperitoneal (i.p.) injection in mice | [4] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired working concentration in cell culture media or assay buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 250.68 µL of DMSO per 1 mg of this compound).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for a Cell-Based FAAH Inhibition Assay
This protocol provides a general workflow for evaluating the inhibitory effect of this compound on FAAH activity in a cellular context.
Materials:
-
Cells expressing FAAH (e.g., BV-2 microglia, C6 glioma)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
FAAH substrate (e.g., [14C]-AEA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in cell culture medium. The final DMSO concentration should be kept constant across all wells and should typically not exceed 0.5%. Incubate the cells with this compound for the desired time (e.g., 4 hours).[5]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them to release the cellular contents, including FAAH.
-
Enzyme Assay: In a separate reaction plate, add the cell lysate, assay buffer, and the FAAH substrate (e.g., [14C]-AEA).
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30 minutes).[5]
-
Reaction Termination and Measurement: Stop the reaction and measure the product formation. For a radioactive substrate, this can be done by scintillation counting.
-
Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of this compound and determine the IC50 value.
Preparation of this compound Formulation for In Vivo Experiments
This protocol describes the preparation of a vehicle formulation for the administration of this compound to animal models. The choice of vehicle may need to be optimized depending on the route of administration and the specific animal model.
Materials:
-
This compound powder
-
DMSO
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in a small volume of DMSO.
-
Addition of Surfactant: Add an equal volume of Tween 80 to the DMSO/FAAH-IN-1 mixture and vortex thoroughly.
-
Final Dilution: Slowly add sterile saline to the mixture while vortexing to reach the final desired volume and concentration. For example, for a final vehicle composition of 5% DMSO, 5% Tween 80, and 90% saline, dissolve the this compound in 5% of the final volume of DMSO, add 5% of the final volume of Tween 80, and then bring the solution to the final volume with saline.[2]
-
Administration: The formulation should be prepared fresh on the day of the experiment and administered to the animals via the chosen route (e.g., intraperitoneal injection).
Visualizations
The following diagrams illustrate the FAAH signaling pathway and a general workflow for an in vitro FAAH inhibition assay.
Caption: FAAH Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for an In Vitro FAAH Inhibition Assay.
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of FAAH Inhibitors in Neuropathic Pain Models
Disclaimer: The specific compound "Faah-IN-1" is not extensively documented in publicly available scientific literature. Therefore, these application notes and protocols are based on the well-characterized and widely studied Fatty Acid Amide Hydrolase (FAAH) inhibitor, URB597 ([3-phenyl-4-yl) carbamic acid cyclohexyl ester]), as a representative example. The principles, experimental designs, and methodologies described herein are broadly applicable to the preclinical evaluation of novel FAAH inhibitors for neuropathic pain.
Introduction
Neuropathic pain, a debilitating chronic condition resulting from nerve injury, remains a significant clinical challenge with limited effective treatments.[1] The endocannabinoid system, particularly the enzyme Fatty Acid Amide Hydrolase (FAAH), has emerged as a promising therapeutic target.[2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[3][4] Inhibition of FAAH elevates the endogenous levels of these signaling lipids, which can produce analgesic and anti-inflammatory effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of FAAH inhibitors in rodent models of neuropathic pain.
Mechanism of Action of FAAH Inhibition
FAAH is an integral membrane protein that hydrolyzes AEA into arachidonic acid and ethanolamine, terminating its signaling.[3] By inhibiting FAAH, the synaptic concentration of AEA is increased, leading to enhanced activation of cannabinoid receptors, primarily CB1 and CB2 receptors.[1] Activation of these receptors, particularly in the central and peripheral nervous systems, has been shown to modulate pain perception and reduce neuroinflammation. The analgesic effects of FAAH inhibitors in neuropathic pain models are often mediated by both CB1 and CB2 receptors.[1]
Quantitative Data for Representative FAAH Inhibitor (URB597)
The following table summarizes key quantitative data for URB597, a well-studied FAAH inhibitor. This data is provided for illustrative purposes and would need to be determined for any novel FAAH inhibitor.
| Parameter | Value | Species | Reference |
| IC50 | 4.6 nM | Human recombinant FAAH | [5] |
| Effective Dose (Neuropathic Pain) | 0.3 - 10 mg/kg (i.p.) | Rat | [6] |
| Route of Administration | Intraperitoneal (i.p.), Oral | Rat, Mouse | [1][6] |
| Reported Effects | Attenuation of mechanical allodynia and thermal hyperalgesia | Rat, Mouse | [1][6] |
Experimental Protocols
Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
The CCI model is a widely used and validated model of neuropathic pain in rodents.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., Isoflurane)
-
Surgical tools (scissors, forceps)
-
4-0 silk suture
-
Antiseptic solution and wound closure materials
Procedure:
-
Anesthetize the rat using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Shave and disinfect the lateral surface of the thigh of the desired limb.
-
Make a small incision and expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the trifurcation of the sciatic nerve, place four loose ligatures of 4-0 silk suture around the nerve, approximately 1 mm apart.
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve, without arresting epineural blood flow.
-
Close the muscle layer and skin with appropriate sutures.
-
Allow the animals to recover for 7-14 days for the development of neuropathic pain symptoms before behavioral testing.
Drug Administration
Materials:
-
FAAH inhibitor (e.g., URB597)
-
Vehicle solution (e.g., 1:1:18 solution of ethanol:cremophor:saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Dissolve the FAAH inhibitor in the vehicle solution to the desired concentration.
-
Administer the solution via i.p. injection at the specified dose (e.g., 0.3-10 mg/kg for URB597).[6]
-
Administer a corresponding volume of the vehicle solution to the control group.
-
Conduct behavioral testing at predetermined time points post-administration (e.g., 1, 2, 4, and 6 hours) to assess the time course of the analgesic effect.[6]
Assessment of Mechanical Allodynia: Von Frey Test
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments (manual or electronic)
-
Elevated wire mesh platform with clear enclosures
Procedure:
-
Place the rats in the enclosures on the wire mesh platform and allow them to acclimate for at least 15-20 minutes.
-
Apply the von Frey filament to the plantar surface of the hind paw with increasing force.
-
A positive response is a sharp withdrawal of the paw.
-
Using the "up-down" method, determine the 50% paw withdrawal threshold.
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws.
Assessment of Thermal Hyperalgesia: Hargreaves Test
This test measures the latency to withdraw from a thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass floor enclosures
Procedure:
-
Place the rats in the enclosures on the glass floor and allow them to acclimate.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the rat withdraws its paw.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Test both the ipsilateral and contralateral paws, with several minutes between stimulations of the same paw.
Expected Outcomes and Data Presentation
Treatment with an effective FAAH inhibitor is expected to significantly increase the paw withdrawal threshold in the von Frey test and the paw withdrawal latency in the Hargreaves test in the ipsilateral paw of CCI animals, as compared to the vehicle-treated group. The following table provides an example of how to structure the collected data.
Table 2: Effect of a Representative FAAH Inhibitor on Mechanical Allodynia in CCI Rats
| Treatment Group | Pre-treatment Withdrawal Threshold (g) | Post-treatment Withdrawal Threshold (g) at 2 hours |
| Vehicle Control | 3.5 ± 0.4 | 3.8 ± 0.5 |
| FAAH Inhibitor (1 mg/kg) | 3.6 ± 0.3 | 7.2 ± 0.8 |
| FAAH Inhibitor (3 mg/kg) | 3.4 ± 0.5 | 10.5 ± 1.1 |
| FAAH Inhibitor (10 mg/kg) | 3.7 ± 0.4 | 14.2 ± 1.5 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the experimental steps and the expected outcomes.
References
- 1. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing [mdpi.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. FAAH (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. Attenuation of persistent pain-related behavior by fatty acid amide hydrolase (FAAH) inhibitors in a rat model of HIV sensory neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Fatty Acid Amide Hydrolase (FAAH)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of bioactive fatty acid amides like anandamide.[1] Its role in modulating pain, inflammation, and mood makes it a significant target in drug development.[1][2] Western blotting is a fundamental technique used to detect and quantify FAAH protein levels in biological samples, providing insights into its expression under various physiological and pathological conditions. This document provides a detailed protocol for the Western blot analysis of FAAH, including sample preparation, electrophoresis, protein transfer, and immunodetection.
FAAH Signaling Pathway
FAAH is an integral membrane protein that terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[3] This process regulates the endocannabinoid tone, which has implications for pain perception, inflammation, and mood.[1] Inhibition of FAAH leads to an accumulation of anandamide, enhancing its effects on cannabinoid receptors (CB1 and CB2).[2][3]
Caption: FAAH signaling pathway depicting the synthesis and degradation of anandamide.
Experimental Protocol for Western Blot Analysis of FAAH
This protocol outlines the key steps for detecting FAAH in cell lysates or tissue homogenates.
Sample Preparation (Cell Lysates)
-
Place the cell culture dish on ice and wash the cells with ice-cold Tris-buffered saline (TBS).[4]
-
Aspirate the TBS and add ice-cold RIPA buffer (1 ml per 100 mm dish).[4] RIPA buffer composition: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM NaF, 0.5% NaDOC, 0.1% SDS, 1 mM Na3VO4, 1 mM PMSF, 1% NP-40 and protease inhibitors.[5]
-
Scrape the cells and transfer the suspension to a pre-cooled microcentrifuge tube.[4]
-
Agitate for 30 minutes at 4°C.[4]
-
Centrifuge at 14,000-16,000 x g for 15-20 minutes at 4°C.[4][5]
-
Transfer the supernatant (lysate) to a fresh tube and discard the pellet.[4]
-
Determine the protein concentration using a Bradford assay or similar method.[5]
-
Add an equal volume of 2x Laemmli sample buffer to 20 µg of each protein sample.[4][5]
-
Boil the samples at 95°C for 5 minutes.[4]
-
Centrifuge at 16,000 x g for 1 minute before loading.[4]
SDS-PAGE
-
Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-PAGE gel.[5] The gel percentage will depend on the molecular weight of FAAH (~60-65 kDa). A 4-20% gradient gel or a 10% gel is suitable.[5][6]
-
Include a molecular weight marker in one lane.
-
Run the gel according to the manufacturer's instructions. A typical run might be for 5 minutes at 50V, then increased to 100-150V for about 1 hour.[4]
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Both wet and semi-dry transfer systems can be used.[8] A semi-dry transfer can be performed for 30 minutes.[7] For a wet transfer, it can be done overnight in a cold room at a constant current of 10 mA or at 100V for 30 minutes to 2 hours.[4]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[4]
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dried milk or 3-5% Bovine Serum Albumin (BSA) in TBS with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[5][7][9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against FAAH diluted in the blocking buffer. Incubation can be for 1 hour at room temperature or overnight at 4°C.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[6][7]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6][7]
-
Washing: Repeat the washing step as described above.[6]
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal.[7] Capture the signal using a digital imager or X-ray film.[10]
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Sample Preparation | ||
| Lysis Buffer | RIPA Buffer | [4][5] |
| Protein Loading Amount | 20 µg | [5] |
| SDS-PAGE | ||
| Gel Percentage | 4-20% or 10% | [5][6] |
| Protein Transfer | ||
| Membrane Type | PVDF or Nitrocellulose | |
| Immunodetection | ||
| Blocking Solution | 5% non-fat milk or 3-5% BSA in TBST | [5][7][9] |
| Blocking Time | 1 hour at RT or overnight at 4°C | [7][9] |
| Primary Antibody Dilution | 1:500 to 1:2500 | [11][12] |
| Primary Antibody Incubation | 1 hour at RT or overnight at 4°C | [5] |
| Secondary Antibody Dilution | 1:10,000 (example) | |
| Secondary Antibody Incubation | 1 hour at RT | [7] |
Western Blot Workflow
The following diagram illustrates the general workflow for a Western blot experiment.
Caption: A step-by-step workflow of the Western blot analysis.
References
- 1. FAAH | Rupa Health [rupahealth.com]
- 2. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bio-rad.com [bio-rad.com]
- 5. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 7. agrisera.com [agrisera.com]
- 8. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. FAAH antibody (17909-1-AP) | Proteintech [ptglab.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring FAAH-IN-1 Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system by degrading fatty acid amides like the endogenous cannabinoid anandamide (AEA).[1][2][3][4] Inhibition of FAAH increases the levels of endocannabinoids, producing analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects.[3][4] This makes FAAH a significant therapeutic target for various central nervous system (CNS) disorders.[4]
FAAH-IN-1 is a potent and selective inhibitor of FAAH. For it to be therapeutically effective for CNS disorders, it must efficiently cross the blood-brain barrier (BBB) to reach its target in the brain. Therefore, accurately measuring the brain penetration of this compound is a critical step in its preclinical development.
These application notes provide detailed protocols for key in vivo and in situ techniques to quantify the brain penetration of this compound and similar small molecule inhibitors. The methodologies covered include Positron Emission Tomography (PET), in situ brain perfusion, and brain microdialysis.
Mechanism of Action of FAAH Inhibitors
FAAH terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[4][5] FAAH inhibitors like this compound block this action. By binding to the catalytic site of the FAAH enzyme, the inhibitor prevents the breakdown of anandamide.[2] This leads to an accumulation of anandamide in the brain, enhancing its signaling through cannabinoid receptors (e.g., CB1) and producing therapeutic effects.[2]
Caption: Mechanism of FAAH Inhibition.
Experimental Methodologies for Measuring Brain Penetration
Several techniques can be employed to assess the ability of this compound to cross the BBB. The choice of method depends on the specific information required, such as the rate of uptake, the unbound concentration in the brain, or the overall enzyme occupancy.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the quantitative assessment of FAAH activity and occupancy in the living brain.[6] This is achieved by using a radiolabeled version of a FAAH inhibitor.
Protocol: PET Imaging with a Radiolabeled FAAH Tracer
-
Radiotracer Synthesis: Synthesize a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18) labeled version of this compound or a validated FAAH radiotracer like [11C]CURB.[6][7]
-
Animal Preparation:
-
PET Scan Acquisition:
-
Blood Sampling and Metabolite Analysis:
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) in the brain (e.g., cortex, hippocampus, cerebellum).[7]
-
Use kinetic modeling (e.g., 2-tissue compartment model with irreversible binding) to calculate parameters such as the composite parameter λk3, which reflects FAAH activity.[6][8]
-
-
Occupancy Study (Optional):
-
To determine the brain occupancy of unlabeled this compound, perform a baseline PET scan.
-
Administer a therapeutic dose of this compound.
-
After a suitable time, perform a second PET scan with the radiotracer.
-
The reduction in radiotracer binding after this compound administration is used to calculate the percentage of FAAH enzyme occupancy.[9]
-
In Situ Brain Perfusion
This technique provides a direct and rapid measurement of the brain uptake rate (permeability) of a compound by replacing the animal's blood with a controlled perfusion fluid containing the drug of interest.[10][11]
Protocol: In Situ Brain Perfusion in Rats
-
Animal Preparation:
-
Perfusion:
-
Begin perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate) to wash out the blood. The buffer should be warmed to 37°C and gassed with 95% O2 / 5% CO2.
-
Switch to the perfusion fluid containing a known concentration of this compound and a vascular marker (e.g., [14C]Sucrose).[12]
-
Perfuse for a short, defined period (e.g., 30-120 seconds).
-
-
Sample Collection and Analysis:
-
Stop the perfusion and decapitate the animal.
-
Dissect the brain and weigh it.
-
Homogenize the brain tissue and take aliquots of the homogenate and the perfusion fluid.
-
Analyze the concentration of this compound (e.g., by LC-MS/MS) and the vascular marker (by scintillation counting) in the samples.
-
-
Data Calculation:
-
Calculate the brain volume of distribution (Vd) after correcting for the vascular space.
-
Determine the unidirectional transfer constant (Kin) or the permeability-surface area (PS) product, which represents the rate of influx across the BBB.
-
Brain Microdialysis
Microdialysis is a technique used to measure the unbound concentration of a drug in the brain's extracellular fluid (ECF), which is the concentration that is pharmacologically active.[13][14]
Protocol: Brain Microdialysis in Freely Moving Rats
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the target brain region (e.g., striatum or prefrontal cortex).[13]
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Procedure:
-
Drug Administration and Sample Collection:
-
Administer this compound systemically (e.g., intravenously or intraperitoneally).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector.[15]
-
Simultaneously, collect blood samples to determine the plasma concentration of this compound.
-
-
Probe Calibration:
-
Determine the in vivo recovery rate of the probe to quantify the absolute concentration of this compound in the ECF. This can be done by retrodialysis.
-
-
Sample Analysis and Data Interpretation:
-
Analyze the concentration of this compound in the dialysate and plasma samples using a sensitive analytical method like LC-MS/MS.
-
Plot the concentration-time profiles for both brain ECF and plasma.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu).[13]
-
Quantitative Data Presentation
The data obtained from these experiments can be summarized to provide a comprehensive profile of this compound's brain penetration.
| Parameter | Description | Typical Value Range (for CNS drugs) | Methodology | Significance |
| Brain-to-Plasma Ratio (Kp) | Ratio of total drug concentration in brain tissue to total drug concentration in plasma at steady-state. | > 0.5 - 1.0 | Brain/Plasma Homogenate | Indicates overall drug accumulation in the brain, but does not account for protein binding.[16] |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Ratio of unbound drug concentration in brain ECF to unbound drug concentration in plasma. | ~ 1.0 (for passive diffusion) | Microdialysis | The most accurate predictor of target engagement; a value > 1 suggests active influx, < 1 suggests active efflux.[13] |
| Permeability-Surface Area (PS) Product | The rate at which a drug crosses the BBB, measured as volume per unit time per unit mass of brain. | > 0.1 mL/min/g | In Situ Brain Perfusion | Measures the efficiency of BBB transport; crucial for drugs requiring rapid CNS entry. |
| Enzyme Occupancy (%) | The percentage of FAAH enzyme bound by the inhibitor at a given dose. | > 80% for efficacy | PET Imaging | Directly demonstrates target engagement in the brain and helps in dose selection.[9] |
Experimental Workflow
The evaluation of a CNS drug candidate like this compound typically follows a tiered approach, starting with simpler, higher-throughput assays and progressing to more complex, low-throughput in vivo studies.
Caption: Workflow for Assessing Brain Penetration.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiometric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PET Imaging of Fatty Acid Amide Hydrolase with [18F]DOPP in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping human brain fatty acid amide hydrolase activity with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid amide hydrolase levels in brain linked with threat-related amygdala activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 12. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Faah-IN-1 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of Faah-IN-1, a potent fatty acid amide hydrolase (FAAH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Benzothiazole analog 3, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH) with an IC50 of 18±8 nM[1][2]. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA)[3]. By inhibiting FAAH, this compound increases the levels of AEA, thereby enhancing endocannabinoid signaling[3]. This modulation of the endocannabinoid system has potential therapeutic applications in pain, inflammation, and central nervous system disorders[4]. This compound is a reversible inhibitor[5].
Q2: What is the primary solvent for dissolving this compound?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO)[1].
Q3: My this compound powder won't dissolve in DMSO at room temperature. What should I do?
It is not uncommon for this compound to require warming to fully dissolve in DMSO. You can warm the solution to 60°C and use sonication to aid dissolution[1]. Always use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility[1].
Q4: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium or buffer. How can I prevent this?
This is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate precipitation:
-
Stepwise Dilution: Avoid adding a highly concentrated DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your culture medium or buffer.
-
Warming the Medium: Pre-warming your cell culture medium or buffer to 37°C before adding the this compound solution can help maintain its solubility.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, to minimize both toxicity and precipitation.
-
Vortexing During Dilution: Vigorously vortex the aqueous solution while adding the this compound DMSO stock to promote rapid mixing and dispersion.
Q5: Can I prepare a stock solution of this compound in ethanol or PBS?
Q6: How should I store my this compound solutions?
-
Powder: Store at -20°C for up to 3 years[1].
-
DMSO Stock Solution: Aliquot and store at -80°C for up to 6 months, or at -20°C for up to 1 month[1]. Avoid repeated freeze-thaw cycles[1].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is difficult to dissolve in DMSO. | Insufficient solvent volume. Old or hydrated DMSO. Insufficient mixing. | Use a sufficient volume of fresh, anhydrous DMSO. Warm the solution to 60°C and use sonication to assist dissolution[1]. |
| Precipitation occurs immediately upon dilution in aqueous buffer. | High concentration of the DMSO stock. Large volume difference between stock and aqueous solution. Rapid change in solvent polarity. | Perform a stepwise dilution. Pre-warm the aqueous buffer to 37°C. Vortex the buffer while adding the DMSO stock. |
| Cloudiness or fine precipitate appears in cell culture media over time. | The compound is coming out of solution at the working concentration and temperature. | Try using a lower final concentration of this compound. Ensure the final DMSO concentration is as low as possible. Consider the use of a carrier protein like BSA in your assay buffer if appropriate for your experiment. |
| Inconsistent experimental results. | Incomplete dissolution of this compound. Degradation of the compound due to improper storage. Precipitation in the working solution. | Ensure complete dissolution when preparing stock solutions. Aliquot and store solutions as recommended. Visually inspect for precipitation before each experiment. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 62.5 mg/mL (125.59 mM) | May require ultrasonication and warming to 60°C. Use of fresh, anhydrous DMSO is recommended[1]. |
| Ethanol | Data not available | Expected to be sparingly soluble. |
| PBS (Phosphate-Buffered Saline) | Data not available | Expected to be poorly soluble. |
Experimental Protocols
In Vitro FAAH Activity Assay
This protocol is a general guideline for determining the inhibitory effect of this compound on FAAH enzyme activity using a fluorometric assay kit. Specific details may vary depending on the kit manufacturer.
-
Reagent Preparation:
-
Prepare FAAH Assay Buffer as per the kit instructions.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Further dilute the this compound stock solution in FAAH Assay Buffer to create a range of working concentrations (e.g., 0.1 nM to 1 µM). Remember to maintain a consistent final DMSO concentration across all wells.
-
Prepare the FAAH enzyme and substrate solutions according to the kit's protocol.
-
-
Assay Procedure:
-
To a 96-well white, flat-bottomed plate, add the FAAH enzyme to all wells except the background control wells[6].
-
Add your diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells[6].
-
Include a positive control inhibitor if provided with the kit[6].
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FAAH substrate to all wells[7].
-
Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm for 10-60 minutes at 37°C[6].
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the percentage of FAAH inhibition against the log concentration of this compound to determine the IC50 value.
-
In Vivo Administration of a FAAH Inhibitor (Example Protocol)
This is an example protocol for the intraperitoneal (i.p.) administration of a FAAH inhibitor in mice, based on protocols for similar compounds. The specific vehicle and dosage for this compound may require optimization.
-
Vehicle Preparation:
-
A common vehicle for in vivo administration of hydrophobic FAAH inhibitors is a mixture of Tween-80, PEG-400, and saline. For example, a vehicle can be prepared with 10% PEG-400, 10% Tween-80, and 80% saline[4]. Another option is a mixture of ethanol, Emulphor, and saline (e.g., 1:1:18 v/v/v).
-
-
This compound Solution Preparation:
-
First, dissolve the required amount of this compound in a small amount of DMSO.
-
Add the co-solvents (e.g., Tween-80 and PEG-400) and vortex thoroughly.
-
Slowly add the saline while vortexing to create a stable emulsion or solution.
-
The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and the injection volume (e.g., 10 mL/kg).
-
-
Administration:
-
Administer the prepared this compound solution or vehicle control to the animals via intraperitoneal injection.
-
The timing of administration relative to behavioral testing or tissue collection will depend on the pharmacokinetic properties of the compound and the experimental design.
-
Mandatory Visualizations
Caption: Endocannabinoid signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro FAAH enzyme inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAAH inhibitor 1 - Immunomart [immunomart.com]
- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Faah-IN-1 and Other FAAH Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent in vivo results with Faah-IN-1 and other Fatty Acid Amide Hydrolase (FAAH) inhibitors. The information provided is collated from studies on various FAAH inhibitors and aims to address common challenges in their in vivo application.
Troubleshooting Guide: Inconsistent In Vivo Results
Researchers using FAAH inhibitors like this compound in vivo may encounter variability in their results. This guide outlines potential sources of inconsistency and provides actionable troubleshooting steps.
Q1: We are observing high variability in the analgesic/anxiolytic effects of this compound between individual animals. What could be the cause?
A1: High inter-individual variability is a common challenge in in vivo studies. Several factors related to both the compound and the experimental subjects can contribute to this:
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Genetic Variation in FAAH: A common single nucleotide polymorphism (SNP) in the FAAH gene (rs324420 in humans) leads to a less stable FAAH protein.[1] While this is a human SNP, it highlights that genetic variations in the Faah gene within your animal population could lead to differing baseline levels of FAAH activity and, consequently, a varied response to its inhibition.
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Off-Target Effects: Many FAAH inhibitors can interact with other serine hydrolases and carboxylesterases.[2] These off-target effects can vary between animals and contribute to inconsistent primary outcomes. The tragic case of the FAAH inhibitor BIA 10-2474, which caused severe neurotoxicity due to off-target activities, underscores the importance of inhibitor selectivity.[3]
-
Compound Administration and Bioavailability: Inconsistent administration (e.g., slight variations in injection site for intraperitoneal injections) can lead to differences in absorption and bioavailability. The physicochemical properties of this compound, such as its solubility and stability in the chosen vehicle, are critical. Poor solubility can lead to precipitation of the compound upon injection, resulting in variable dosing.
Troubleshooting Steps:
-
Review Compound Formulation: Ensure this compound is fully solubilized in the vehicle at the concentration used. Consider performing a solubility test. If solubility is an issue, explore alternative vehicle formulations.
-
Standardize Administration Technique: Refine and standardize the administration protocol to minimize variability. For intraperitoneal injections, ensure a consistent injection quadrant and depth.
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Assess Compound Selectivity: If possible, perform an activity-based protein profiling (ABPP) to assess the selectivity of your specific batch of this compound against other serine hydrolases in the relevant tissue homogenates.[2][3]
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Consider Animal Strain: Be aware of the genetic background of your animals and any known variations in drug metabolism enzymes.
Q2: The in vivo efficacy of our FAAH inhibitor is much lower than predicted by its in vitro IC50 value. Why might this be?
A2: A discrepancy between in vitro potency and in vivo efficacy is a frequent observation in drug development. For FAAH inhibitors, this can be attributed to several factors:
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Species-Specific Differences in FAAH: The binding pocket of FAAH can differ between species. An inhibitor optimized for human FAAH may have lower potency against the rodent ortholog, and vice-versa.[4]
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Pharmacokinetics and Metabolism: The compound may be rapidly metabolized and cleared from circulation, preventing it from reaching and sustaining a therapeutic concentration at the target site.
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Blood-Brain Barrier Penetration: For central nervous system (CNS) effects, the inhibitor must effectively cross the blood-brain barrier. Some FAAH inhibitors are designed to be peripherally restricted.[5]
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High "Enzyme Tone": Near-complete inhibition of FAAH is often required to see a significant physiological effect. This is because FAAH is highly efficient, and even a small remaining fraction of active enzyme can be sufficient to hydrolyze a significant amount of anandamide.
Troubleshooting Steps:
-
Conduct Pharmacokinetic Studies: If feasible, perform pharmacokinetic studies to determine the concentration of this compound in plasma and the target tissue over time.
-
Verify Cross-Species Potency: Test the in vitro potency of your inhibitor against FAAH from the species used in your in vivo studies (e.g., mouse or rat brain homogenates).
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Dose-Response Study: Perform a dose-response study to determine if a higher dose is required to achieve the desired effect.
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Measure FAAH Inhibition Ex Vivo: After in vivo administration, collect tissue samples (e.g., brain, liver) and measure the level of FAAH inhibition to correlate with the observed behavioral or physiological effects.
Q3: We are seeing unexpected or contradictory behavioral effects in our in vivo experiments with a FAAH inhibitor. What could be the underlying mechanism?
A3: Unexpected behavioral outcomes can arise from the complex pharmacology of the endocannabinoid system and the specific properties of the inhibitor used:
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Modulation of Multiple Signaling Lipids: FAAH inhibition elevates not only anandamide but also other fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[6] These lipids act on other receptors, such as PPARs, and can have their own biological effects that may synergize or antagonize the effects of anandamide.[7]
-
Off-Target Effects on Other Receptors or Enzymes: As mentioned, off-target interactions are a major concern and can lead to a wide range of unintended pharmacological effects. For instance, some FAAH inhibitors have been shown to interact with carboxylesterases.[2]
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Biphasic Dose-Response: Some pharmacological effects of endocannabinoid system modulation can follow a U-shaped or inverted U-shaped dose-response curve.
Troubleshooting Steps:
-
Comprehensive Literature Review: Investigate the known pharmacology of your specific FAAH inhibitor and related compounds. Look for reports of off-target activities or effects on other signaling pathways.
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Use of Antagonists: To confirm that the observed effect is mediated by the intended pathway (e.g., CB1 receptors for anandamide-mediated effects), co-administer a selective antagonist for that receptor.
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Measure Levels of Other Fatty Acid Amides: If analytical methods are available, measure the levels of OEA and PEA in addition to anandamide in relevant tissues to assess the broader impact of FAAH inhibition.
-
Careful Dose Selection: Conduct a thorough dose-response analysis to identify the optimal therapeutic window and rule out biphasic effects.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a Fatty Acid Amide Hydrolase (FAAH) inhibitor. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[6] By inhibiting FAAH, this compound prevents the breakdown of these signaling lipids, leading to their accumulation and enhanced activation of their respective receptors, such as the cannabinoid receptor 1 (CB1).[8]
Q: How should I prepare this compound for in vivo administration?
A: The preparation will depend on the chemical properties of this compound, particularly its solubility. Many FAAH inhibitors are lipophilic. A common vehicle for such compounds is a mixture of a solvent like DMSO or ethanol, a surfactant like Tween 80 or Cremophor EL, and saline. It is crucial to ensure the final concentration of the organic solvent and surfactant is well-tolerated by the animals. Always perform a small-scale solubility test before preparing a large batch for your experiment.
Q: What are the expected therapeutic effects of FAAH inhibition?
A: Preclinical studies with various FAAH inhibitors have shown a range of potential therapeutic effects, including:
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Analgesia (pain relief)[6]
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Anxiolytic (anti-anxiety) effects[6]
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Antidepressant effects[6]
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Anti-inflammatory properties[6]
These effects are primarily attributed to the enhancement of endocannabinoid signaling.
Q: Are there any known off-target effects of FAAH inhibitors?
A: Yes, off-target effects are a significant consideration for FAAH inhibitors. Depending on their chemical structure, some inhibitors can interact with other serine hydrolases, including carboxylesterases.[2] The selectivity of FAAH inhibitors can vary widely. It is important to consult the literature for the specific inhibitor you are using or to perform selectivity profiling.
Quantitative Data Summary
The following tables summarize in vivo data for several well-characterized FAAH inhibitors. This information can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of Selected FAAH Inhibitors in Rodent Models
| Inhibitor | Species | Model | Dose Range | Route | Observed Effect |
| OL-135 | Mouse | Hot Plate Test | 10 mg/kg | i.p. | Analgesia |
| URB597 | Rat | Inflammatory Pain | 0.3 mg/kg | i.p. | Reduced hyperalgesia |
| PF-3845 | Rat | Inflammatory Pain | 10 mg/kg | p.o. | Reduced mechanical allodynia |
| JNJ-1661010 | Rat | Neuropathic Pain | 20 mg/kg | i.p. | Analgesia |
Table 2: Ex Vivo FAAH Inhibition by Selected Inhibitors in Rodent Brain
| Inhibitor | Species | Dose | Route | Time Point | % FAAH Inhibition |
| URB597 | Mouse | 1 mg/kg | i.p. | 6 hours | ~95% |
| PF-3845 | Rat | 10 mg/kg | p.o. | 4 hours | >99% |
| JNJ-1661010 | Rat | 20 mg/kg | i.p. | 24 hours | ~75% |
Experimental Protocols
General Protocol for In Vivo Administration of a FAAH Inhibitor in Mice
-
Compound Preparation:
-
On the day of the experiment, prepare a stock solution of the FAAH inhibitor in a suitable solvent (e.g., 100% DMSO).
-
Prepare the final dosing solution by diluting the stock solution in a vehicle such as 5% DMSO, 5% Tween 80 in sterile saline.
-
Vortex the solution thoroughly to ensure complete mixing and dissolution.
-
Prepare a vehicle control solution containing the same concentrations of DMSO and Tween 80.
-
-
Animal Handling and Dosing:
-
Acclimatize mice to the experimental room for at least 1 hour before dosing.
-
Weigh each mouse to calculate the precise injection volume. A typical injection volume is 10 µL/g of body weight.
-
Administer the FAAH inhibitor or vehicle control via the desired route (e.g., intraperitoneal injection).
-
-
Behavioral or Physiological Testing:
-
Conduct the behavioral or physiological tests at a predetermined time point after compound administration, based on the known or expected pharmacokinetics of the inhibitor. This is often between 30 minutes and 4 hours post-injection.
-
-
Tissue Collection (for ex vivo analysis):
-
At the end of the experiment, euthanize the animals according to approved protocols.
-
Rapidly dissect the tissues of interest (e.g., brain, liver), snap-freeze them in liquid nitrogen, and store them at -80°C for later analysis of FAAH activity or endocannabinoid levels.
-
Visualizations
References
- 1. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the peripheral FAAH inhibitor URB937 in female rodents: interaction with the Abcg2 transporter in the blood-placenta barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of FAAH and activation of PPAR: New approaches to the treatment of cognitive dysfunction and drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat model of osteoarthritis | springermedizin.de [springermedizin.de]
Technical Support Center: Improving FAAH-IN-1 Bioavailability for Oral Dosing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of FAAH-IN-1. For the purposes of this guide, "this compound" is used as a representative example of a potent and selective fatty acid amide hydrolase (FAAH) inhibitor that, like many small molecule inhibitors, presents challenges for oral delivery due to poor aqueous solubility. The data and strategies presented are based on well-characterized FAAH inhibitors such as URB597 and PF-3845.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[1][2] By inhibiting FAAH, this compound increases the levels of anandamide, which can produce therapeutic effects such as analgesia, anti-inflammatory, and anxiolytic benefits.[3] The primary concern with oral administration of many FAAH inhibitors is their poor bioavailability, largely due to low aqueous solubility and high lipophilicity.[4][5] This can lead to low absorption from the gastrointestinal tract, high variability between subjects, and a significant food effect, potentially compromising therapeutic efficacy.[6]
Q2: What are the key physicochemical properties of FAAH inhibitors that affect their oral bioavailability?
The oral bioavailability of FAAH inhibitors is significantly influenced by their physicochemical properties. Key parameters include:
-
Solubility: Many FAAH inhibitors are lipophilic molecules with low aqueous solubility. For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids.
-
Permeability: While their lipophilicity can favor membrane permeation, very high lipophilicity can sometimes lead to entrapment in the lipid bilayers of enterocytes.
-
LogP: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A high LogP is common for FAAH inhibitors and is associated with poor aqueous solubility.
-
Molecular Weight: The molecular weight of the compound can also influence its diffusion and transport across membranes.
Q3: What are the common formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can create an amorphous solid dispersion, which typically has a higher solubility and dissolution rate than the crystalline form.
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubilization of lipophilic drugs in the gastrointestinal tract and may enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.[4][5][7][8][9]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility in water.
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low and variable plasma concentrations after oral dosing | Poor aqueous solubility leading to incomplete dissolution. | 1. Reduce Particle Size: Consider micronization or nanomilling of the API. 2. Formulate as a Solid Dispersion: Use techniques like spray drying or hot-melt extrusion with a suitable polymer carrier. 3. Develop a Lipid-Based Formulation: Investigate the use of oils, surfactants, and co-solvents to create a SEDDS. |
| Significant food effect observed in preclinical studies | The presence of food, particularly high-fat meals, enhances the solubilization and absorption of the lipophilic compound. | 1. Lipid-Based Formulations: A well-designed lipid-based formulation like SEDDS can help mitigate the food effect by providing a consistent solubilized form of the drug.[6] 2. Administer with a low-fat meal: If a specific formulation is not feasible, a standardized low-fat meal protocol may reduce variability. |
| Precipitation of the drug in the gastrointestinal tract | The drug initially dissolves from the formulation but then precipitates out in the aqueous environment of the gut. | 1. Use Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to maintain a supersaturated state. 2. Optimize Lipid-Based Formulation: The choice of surfactants and co-solvents in a SEDDS is critical to ensure the stability of the formed emulsion/microemulsion. |
| Poor in vitro-in vivo correlation (IVIVC) | The in vitro dissolution method does not accurately reflect the in vivo performance of the formulation. | 1. Use Biorelevant Dissolution Media: Employ dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSIF, FeSSIF). 2. Consider a two-stage dissolution test: Simulate the pH shift from the stomach to the small intestine. |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for representative FAAH inhibitors.
Table 1: Physicochemical and In Vitro Properties of Representative FAAH Inhibitors
| Compound | Molecular Weight ( g/mol ) | IC₅₀ (nM) | Solubility | CAS Number |
| URB597 | 338.4 | 3-5 | Soluble to 50 mM in DMSO.[10] | 546141-08-6 |
| PF-3845 | 437.4 | ~7 (human FAAH) | Poor aqueous solubility is implied by its lipophilic nature and formulation strategies. | 959714-01-3 |
| FAAH inhibitor 1 | 497.65 | 18 | Soluble to 62.5 mg/mL in DMSO.[11] | 326866-17-5[12][13] |
| SA 57 | 338.83 | <10 | Soluble to 25 mM in DMSO and to 20 mM in ethanol.[14] | 1346169-63-8[14] |
Table 2: Oral Bioavailability of Representative FAAH Inhibitors and Analogs
| Compound | Species | Oral Bioavailability (%) | Dose and Route | Notes |
| PF-04457845 (analog of PF-3845) | Rat | 87 | 1 mg/kg, p.o. | Formulated in 5% (0.1% Tween 80) and 95% (0.5% methylcellulose).[15] |
| PF-04457845 (analog of PF-3845) | Dog | 81 | 0.5 mg/kg, p.o. | Formulated in 5% (0.1% Tween 80) and 95% (0.5% methylcellulose).[15] |
| URB937 (analog of URB597) | Rat | 36 | 3 mg/kg, p.o. | Peripherally restricted FAAH inhibitor. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Poorly Soluble this compound
Objective: To assess the dissolution profile of different this compound formulations.
Apparatus: USP Apparatus 2 (Paddle)
Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Phosphate buffer (pH 6.8) to simulate intestinal fluid.
-
Fasted State Simulated Intestinal Fluid (FaSSIF).
-
Fed State Simulated Intestinal Fluid (FeSSIF).
Procedure:
-
Prepare 900 mL of the selected dissolution medium and maintain the temperature at 37 ± 0.5 °C.
-
Place a single dose of the this compound formulation into each dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 50 or 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of orally administered this compound formulations.
Animals: Male Sprague-Dawley rats (or other appropriate rodent model).
Procedure:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation orally via gavage at a predetermined dose. For example, PF-04457845 was administered in a vehicle of 5% (0.1% Tween 80) and 95% (0.5% methylcellulose).[15]
-
Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if intravenous data is available).
Visualizations
FAAH Signaling Pathway
References
- 1. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 2. Structure and function of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amelioration of lipophilic compounds in regards to bioavailability as self-emulsifying drug delivery system (SEDDS) - ProQuest [proquest.com]
- 5. symmetric.events [symmetric.events]
- 6. researchgate.net [researchgate.net]
- 7. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. musechem.com [musechem.com]
- 13. FAAH inhibitor 1 [myskinrecipes.com]
- 14. SA 57 (CAS 1346169-63-8): R&D Systems [rndsystems.com]
- 15. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Faah-IN-1 for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Faah-IN-1 in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: this compound is sparingly soluble in aqueous solutions. The recommended approach is to first dissolve it in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a suitable aqueous buffer or vehicle. A common vehicle for FAAH inhibitors with similar properties is a mixture of DMSO, Tween 80 (a surfactant to improve solubility and stability), and saline. Another reported vehicle for other FAAH inhibitors consists of saline, Emulphor, and ethanol. The final concentration of the organic solvent should be minimized to avoid toxicity.
Q2: I am observing precipitation of this compound in my vehicle after preparation. What can I do?
A2: Precipitation can occur due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Increase the concentration of the co-solvent: If you are using a mixture like DMSO/saline, you can try slightly increasing the percentage of DMSO. However, be mindful of potential toxicity at higher DMSO concentrations.
-
Incorporate a surfactant: Adding a biocompatible surfactant like Tween 80 or Cremophor EL can help to maintain the compound in solution.
-
Sonication: After dissolving this compound in the initial solvent and after final dilution, use a bath sonicator to aid in dissolution and prevent precipitation.
-
Warm the solution: Gently warming the solution (e.g., to 37°C) can help dissolve the compound. However, ensure that heat does not degrade this compound. Always prepare fresh solutions before each experiment and do not store aqueous solutions for extended periods.
Q3: What is the recommended storage condition for this compound?
A3: this compound, as a solid, should be stored at -20°C. Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh on the day of the experiment.
Q4: Which administration route is most effective for this compound in animal studies?
A4: The choice of administration route depends on the experimental design. Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery of FAAH inhibitors in rodents.[2] Oral gavage (p.o.) is also a viable option if the compound has good oral bioavailability. Intranasal (i.n.) and subcutaneous (s.c.) routes have also been used for other FAAH inhibitors.[3]
Q5: How can I confirm that this compound is active in my animal model?
A5: To confirm the in vivo activity of this compound, you can measure the levels of anandamide (AEA), a primary substrate of FAAH, in relevant tissues such as the brain or liver. A successful inhibition of FAAH will lead to a significant increase in AEA levels. Additionally, you can perform an ex vivo FAAH activity assay on tissue homogenates from treated animals to directly measure the inhibition of the enzyme.
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility | Soluble in DMSO | [1] |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months | [1] |
| Aqueous Solution Stability | Prepare fresh daily | General Best Practice |
Table 2: Commonly Used Vehicles for FAAH Inhibitors
| Vehicle Composition | Administration Route | Animal Model | Reference |
| 18:1:1 (v/v/v) Saline:Emulphor:Ethanol | Intraperitoneal (i.p.) | Mice | [4] |
| 1% Ethanol and 1% Tween-80 in Saline | Not specified | Not specified | [5] |
| 20% DMSO, 8% Ethanol, 8% Emulphor, 64% Saline | Intraperitoneal (i.p.) | Mice | [6] |
| 5% DMSO, 5% Tween 80 in Saline | Intraperitoneal (i.p.) | Rats | [1] |
| Tween-80/Polyethylene glycol 200/Saline | Intraperitoneal (i.p.) | Rats | [7] |
| 10% PEG-400, 10% Tween-80, 80% Saline | Oral gavage (o.g.) | Rats | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice
-
Calculate the required amount of this compound: Based on the desired dose (e.g., in mg/kg) and the body weight of the mice, calculate the total mass of this compound needed.
-
Prepare the vehicle: A commonly used vehicle is 5% DMSO, 5% Tween 80 in sterile saline. For 1 ml of vehicle, this would be 50 µl DMSO, 50 µl Tween 80, and 900 µl sterile saline.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound.
-
Dissolve the this compound powder in the required volume of DMSO first.
-
Add the Tween 80 to the DMSO/Faah-IN-1 solution and mix thoroughly.
-
Gradually add the sterile saline to the mixture while vortexing or sonicating to ensure a homogenous solution.
-
-
Final preparation: The final solution should be clear. If any precipitation is observed, refer to the troubleshooting guide. Prepare the solution fresh before each experiment.
Protocol 2: Intraperitoneal (i.p.) Injection Procedure in Mice
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection:
-
Use a 25-27 gauge needle.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
If aspiration is clear, inject the solution slowly and steadily.
-
The maximum injection volume is typically 10 ml/kg.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Visualizations
Signaling Pathway of FAAH Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A catalytically silent FAAH-1 variant drives anandamide transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. youtube.com [youtube.com]
- 7. sketchviz.com [sketchviz.com]
- 8. graphviz.org [graphviz.org]
Technical Support Center: FAAH Inhibitor Cross-Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fatty Acid Amide Hydrolase (FAAH) inhibitors. The focus is on understanding and mitigating cross-reactivity with other serine hydrolases.
Frequently Asked Questions (FAQs)
Q1: What is Faah-IN-1 and how does it work?
This compound is a research compound designed to inhibit Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1] FAAH is a serine hydrolase responsible for the breakdown of fatty acid amides, including the endocannabinoid anandamide.[1][2] By inhibiting FAAH, this compound aims to increase the levels of anandamide and other related signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[3] Many FAAH inhibitors work by covalently modifying the active-site serine nucleophile of the enzyme.[4]
Q2: What is meant by "cross-reactivity" with other serine hydrolases?
Cross-reactivity, or off-target activity, refers to the ability of an inhibitor to bind to and inhibit enzymes other than its intended target. The human proteome contains a large family of serine hydrolases with similar active site chemistry.[5] Therefore, an inhibitor designed for FAAH might also inhibit other serine hydrolases, leading to unintended biological consequences.[2][5]
Q3: Why is assessing cross-reactivity important for my experiments?
Assessing the selectivity of your FAAH inhibitor is crucial for several reasons:
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Data Interpretation: Off-target effects can confound experimental results, making it difficult to attribute observed phenotypes solely to the inhibition of FAAH.
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Translational Relevance: For drug development, promiscuous inhibitors can lead to unforeseen side effects. A tragic example is the clinical trial of BIA 10-2474, where severe neurological symptoms and one fatality were linked to the drug's off-target inhibition of several other lipases.[2][6][7]
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Compound Selection: Comparing the selectivity profiles of different inhibitors allows for the selection of the most specific tool compounds for further studies.[5]
Q4: How can I assess the selectivity of my FAAH inhibitor?
A powerful and widely used technique is Activity-Based Protein Profiling (ABPP) .[6][8] This method uses chemical probes that react with the active sites of entire enzyme families. In a competitive ABPP experiment, a proteome is pre-incubated with the inhibitor of interest before treatment with a broad-spectrum serine hydrolase probe. The inhibitor's selectivity is determined by which enzyme activities are blocked from labeling by the probe.[9]
Troubleshooting Guide
Issue: I'm observing unexpected or inconsistent results in my cell-based or in vivo experiments after treating with my FAAH inhibitor.
This could be due to off-target effects of your inhibitor. Here is a step-by-step guide to troubleshoot this issue:
Data on FAAH Inhibitor Selectivity
The following table summarizes the cross-reactivity of two well-characterized FAAH inhibitors, BIA 10-2474 (a promiscuous inhibitor) and PF-04457845 (a highly selective inhibitor), against various serine hydrolases, as determined by mass spectrometry-based ABPP.[2]
| Target Serine Hydrolase | BIA 10-2474 Inhibition | PF-04457845 Inhibition | Primary Function of Off-Target |
| FAAH | Engaged | Engaged | Endocannabinoid degradation |
| FAAH2 | Engaged | Engaged | Endocannabinoid degradation |
| ABHD6 | Engaged | Not Engaged | Lipid metabolism |
| PNPLA6 | Engaged | Not Engaged | Lipid metabolism, neurodevelopment |
| CES1/CES2 | Engaged | Not Engaged | Xenobiotic/drug metabolism |
| LIPE | Engaged | Not Engaged | Hormone-sensitive lipase |
Data summarized from studies on human cells. "Engaged" indicates significant inhibition at tested concentrations (e.g., 10-50 µM for BIA 10-2474).[2]
Experimental Protocols
Protocol: Competitive Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity
This protocol outlines a general workflow for assessing the selectivity of an FAAH inhibitor against the serine hydrolase family in a complex proteome (e.g., cell lysate or tissue homogenate).
Methodology:
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Proteome Preparation:
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Harvest cells or tissues and homogenize in a suitable lysis buffer (e.g., Tris-buffered saline) without detergents that might denature enzymes.
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Determine protein concentration using a standard assay (e.g., BCA). Normalize all samples to the same protein concentration (e.g., 1 mg/mL).
-
-
Inhibitor Incubation:
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Aliquot the proteome into separate microcentrifuge tubes.
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To one set of tubes, add your FAAH inhibitor (e.g., this compound) to the desired final concentration. To a control set, add the same volume of vehicle (e.g., DMSO).
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Incubate for 30 minutes at 37°C to allow the inhibitor to bind to its targets.
-
-
Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe, such as Fluorophosphonate-Rhodamine (FP-Rhodamine), to each tube to a final concentration of 1 µM.[2]
-
Incubate for another 30 minutes at 37°C. The probe will covalently label the active site of serine hydrolases that were not blocked by your inhibitor.
-
-
Sample Preparation and Gel Electrophoresis:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
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Boil the samples for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Visualization and Analysis:
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Scan the gel using a fluorescence scanner at the appropriate wavelength for the probe's fluorophore (e.g., Rhodamine).
-
Interpretation: The fluorescent bands represent active serine hydrolases. In the lane treated with your inhibitor, the disappearance or reduction in the intensity of a band compared to the vehicle control indicates that your inhibitor has successfully inhibited that specific enzyme. The band corresponding to FAAH should be significantly reduced. Any other bands that are also reduced in intensity represent off-targets of your inhibitor.
-
References
- 1. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 2. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Clickable, photoreactive inhibitors to probe the active site microenvironment of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FAAH Inhibitors: In Vivo Efficacy of URB597
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two fatty acid amide hydrolase (FAAH) inhibitors: Faah-IN-1 and URB597. FAAH inhibitors are a class of compounds that prevent the breakdown of endogenous fatty acid amides, most notably anandamide (AEA), thereby enhancing endocannabinoid signaling. This mechanism has shown therapeutic potential in a range of preclinical models for pain, anxiety, and other neurological disorders.[1][2][3][4][5][6][7][8]
Note on Data Availability: While extensive in vivo data is available for URB597, a comprehensive search of the scientific literature did not yield specific in vivo efficacy studies, quantitative data, or detailed experimental protocols for this compound. Therefore, this guide will provide a thorough overview of the well-documented in vivo efficacy of URB597 as a representative and widely studied FAAH inhibitor. The general principles of FAAH inhibition and the signaling pathways described are expected to be relevant for this compound, though its specific in vivo pharmacological profile remains to be characterized in published literature.
Mechanism of Action: FAAH Inhibition
FAAH is a serine hydrolase responsible for the degradation of anandamide and other fatty acid amides.[9] By inhibiting FAAH, compounds like URB597 lead to an accumulation of anandamide, which can then activate cannabinoid receptors (CB1 and CB2) and other targets, resulting in various physiological effects, including analgesia and anxiolysis.[1][3][4][5][6][7][8] The therapeutic strategy behind FAAH inhibition is to augment the body's own endocannabinoid signaling in a more localized and "on-demand" manner, potentially avoiding some of the side effects associated with direct-acting cannabinoid receptor agonists.
In Vivo Efficacy of URB597: A Data-Driven Overview
URB597 has been extensively evaluated in a variety of animal models, demonstrating efficacy in treating pain and anxiety-related behaviors.
Analgesic Efficacy
URB597 has shown significant analgesic effects in models of inflammatory and neuropathic pain.
Table 1: Analgesic Efficacy of URB597 in Rodent Models
| Animal Model | Pain Type | Route of Administration | Dose Range | Key Findings | Reference |
| Rat (Carrageenan-induced) | Inflammatory | Intraperitoneal (i.p.) | 0.1 - 10 mg/kg | Dose-dependent reduction in thermal hyperalgesia and mechanical allodynia. | [10] |
| Rat (Formalin test) | Inflammatory/Nociceptive | Intraperitoneal (i.p.) | 0.3 mg/kg | Significant reduction in nociceptive behaviors in the late phase. | [11] |
| Rat (Spinal Nerve Ligation) | Neuropathic | Intrathecal | 10 - 100 µg | Attenuation of mechanically-evoked responses of spinal neurons. | [12] |
| Mouse (Chronic Constriction Injury) | Neuropathic | Oral (p.o.), repeated | 10 mg/kg/day | Attenuated thermal hyperalgesia and mechanical allodynia. | [6] |
Anxiolytic Efficacy
URB597 has demonstrated anxiolytic-like effects in various behavioral paradigms.
Table 2: Anxiolytic Efficacy of URB597 in Rodent Models
| Animal Model | Behavioral Test | Route of Administration | Dose Range | Key Findings | Reference |
| Rat | Elevated Plus Maze | Intraperitoneal (i.p.) | 0.3 mg/kg | Increased time spent in the open arms, indicative of reduced anxiety. | [7] |
| Mouse | Light-Dark Box | Intraperitoneal (i.p.) | 0.3 mg/kg | Increased time spent in the light compartment. | [7] |
| Mouse | Marble Burying Test | Intraperitoneal (i.p.) | 1 mg/kg | Reduced number of marbles buried. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative experimental protocols for assessing the in vivo efficacy of FAAH inhibitors.
Carrageenan-Induced Inflammatory Pain Model
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Animals: Male Sprague-Dawley rats (200-250 g).
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the plantar surface of the right hind paw.
-
Drug Administration: URB597 is dissolved in a vehicle (e.g., a mixture of DMSO, Tween 80, and saline) and administered intraperitoneally at various doses 2 hours after carrageenan injection.
-
Behavioral Testing:
-
Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is recorded.
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to mechanical stimulation is determined.
-
-
Data Analysis: Paw withdrawal latencies and thresholds are compared between vehicle- and URB597-treated groups.
Elevated Plus Maze for Anxiety
-
Animals: Male C57BL/6 mice (25-30 g).
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Drug Administration: URB597 is administered intraperitoneally 30 minutes before the behavioral test.
-
Behavioral Testing: Mice are placed in the center of the maze and allowed to explore for 5 minutes. The time spent in and the number of entries into the open and closed arms are recorded.
-
Data Analysis: An increase in the time spent in the open arms is interpreted as an anxiolytic-like effect.
Comparative Pharmacological Profile
While a direct in vivo efficacy comparison is not currently possible, a logical comparison of the expected pharmacological profiles can be made based on the mechanism of action.
Conclusion
URB597 is a well-characterized FAAH inhibitor with robust in vivo efficacy in preclinical models of pain and anxiety. The data presented in this guide highlight its potential as a therapeutic agent. While this compound is also classified as a FAAH inhibitor, the absence of published in vivo efficacy data precludes a direct comparison with URB597 at this time. Further research is required to elucidate the in vivo pharmacological profile of this compound and to determine its relative efficacy and potential therapeutic advantages. Researchers interested in the therapeutic application of FAAH inhibitors can use the information on URB597 as a benchmark for the evaluation of novel compounds like this compound.
References
- 1. Fatty acid amide hydrolase inhibitors produce rapid anti-anxiety responses through amygdala long-term depression in male rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The endogenous cannabinoid anandamide has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 10. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. Analgesic Effects of Fatty Acid Amide Hydrolase Inhibition in a Rat Model of Neuropathic Pain | Journal of Neuroscience [jneurosci.org]
Comparison Guide: On-Target Activity of FAAH Inhibitors in FAAH Knockout Mice
This guide provides a comparative analysis of the effects of pharmacological Fatty Acid Amide Hydrolase (FAAH) inhibitors in wild-type versus FAAH knockout (FAAH-/-) mice. As "Faah-IN-1" is not a formally recognized compound, this document will use data from well-characterized, potent, and selective FAAH inhibitors such as PF-3845 and URB597 to illustrate the core scientific principles. The primary goal is to demonstrate how administering an FAAH inhibitor to an animal genetically lacking the FAAH enzyme serves as a definitive experiment to verify the inhibitor's on-target mechanism of action.
Introduction to FAAH and the Endocannabinoid System
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system.[1][2] Its primary function is to degrade a class of bioactive lipids known as fatty acid amides (FAAs). The most prominent of these is anandamide (AEA), an endogenous cannabinoid that binds to and activates cannabinoid receptors (CB1 and CB2).[3][4] By breaking down anandamide, FAAH terminates its signaling.
Inhibition of FAAH prevents the degradation of anandamide, leading to elevated levels of this endocannabinoid and enhanced activation of cannabinoid receptors.[4] This mechanism is of significant therapeutic interest for conditions like pain, anxiety, and inflammatory disorders.[2][4]
To study the function of FAAH, researchers use two primary models:
-
Pharmacological Inhibition: Acute or chronic administration of a selective FAAH inhibitor (e.g., PF-3845, URB597).
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Genetic Deletion: Use of FAAH knockout (FAAH-/-) mice, which lack the FAAH gene entirely and thus have no functional FAAH enzyme from birth.[5]
Comparing the effects of an inhibitor in wild-type mice versus FAAH knockout mice is a critical experimental control. The central hypothesis is that a selective FAAH inhibitor will have no additional physiological effect in an animal that already lacks the target enzyme.
Signaling Pathway and Mechanism of Action
The diagram below illustrates how both genetic deletion and pharmacological inhibition of FAAH lead to an increase in anandamide signaling. In a normal state, FAAH keeps anandamide levels in check. When FAAH is absent or blocked, anandamide levels rise, leading to sustained activation of CB1 receptors and downstream physiological effects.
The Definitive Control: Experimental Workflow
To confirm that an inhibitor's effects are target-specific, it is administered to both wild-type (WT) and FAAH knockout (KO) mice. The expected outcome is that the inhibitor will produce a phenotype in WT mice that mimics the baseline phenotype of KO mice, and it will fail to produce any additional effect in the KO mice.
Comparative Data Analysis
The following tables summarize the expected quantitative data from experiments comparing the effects of FAAH inhibitors in wild-type and FAAH knockout mice.
Table 1: Comparative Brain Anandamide (AEA) Levels
Genetic deletion of FAAH results in a dramatic (~15-fold) increase in baseline brain AEA levels.[5] Pharmacological inhibition with a compound like PF-3845 in wild-type mice elevates AEA to a similar extent.[6] Critically, administering the inhibitor to FAAH knockout mice does not cause a further increase in AEA, confirming the inhibitor's sole target is FAAH.
| Experimental Group | Brain AEA Level (pmol/g tissue) | Fold Change vs. WT + Vehicle | Description |
| Wild-Type + Vehicle | ~ 5 | 1x | Normal baseline AEA level. |
| Wild-Type + FAAH Inhibitor | ~ 75 | ~15x | Pharmacological inhibition elevates AEA, mimicking the knockout phenotype.[6] |
| FAAH KO + Vehicle | ~ 75 | ~15x | Genetic deletion results in a profound increase in baseline AEA.[5] |
| FAAH KO + FAAH Inhibitor | ~ 75 | ~15x | The inhibitor has no additional effect, as the target enzyme is absent. |
Note: Values are representative approximations based on published literature.
Table 2: Comparative Effects on Pain Perception (Hot Plate Test)
The elevation of AEA signaling results in reduced pain perception (analgesia). FAAH knockout mice consistently show a higher tolerance to painful stimuli compared to wild-type mice.[5] An FAAH inhibitor induces a similar analgesic effect in wild-type mice, but again, fails to produce any additional analgesia in knockout mice.
| Experimental Group | Hot Plate Latency (seconds) | % Change vs. WT + Vehicle | Description |
| Wild-Type + Vehicle | ~ 10 | 0% | Normal baseline pain response. |
| Wild-Type + FAAH Inhibitor | ~ 18 | +80% | Pharmacological inhibition significantly increases pain tolerance. |
| FAAH KO + Vehicle | ~ 18 | +80% | Genetic deletion confers baseline analgesia.[5] |
| FAAH KO + FAAH Inhibitor | ~ 18 | +80% | The inhibitor provides no further analgesic benefit in knockout mice. |
Note: Values are representative approximations based on published literature.
Experimental Protocols
A. Animal Models and Drug Administration
-
Animals: Experiments typically use adult male and female wild-type (e.g., C57BL/6J) and FAAH-/- mice on the same genetic background. FAAH-/- mice are bred from colonies derived from the original knockout line.[7]
-
Housing: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Drug Administration: FAAH inhibitors like PF-3845 (10 mg/kg) or URB597 (1-3 mg/kg) are typically dissolved in a vehicle solution (e.g., a mixture of DMSO, Tween 80, and saline) and administered via intraperitoneal (i.p.) injection.[8][9][10] Control animals receive an equivalent volume of the vehicle solution.
B. Hot Plate Analgesia Assay
This assay measures the response latency to a thermal stimulus.
-
Apparatus: A commercially available hot plate apparatus consisting of a metal surface maintained at a constant temperature (e.g., 52-55°C) and an enclosure to keep the mouse on the plate.
-
Habituation: Prior to testing, mice may be habituated to the testing room and the apparatus (with the heat turned off) to reduce stress.
-
Procedure:
-
Administer the FAAH inhibitor or vehicle via i.p. injection.
-
At a predetermined time post-injection (e.g., 30-60 minutes), place the mouse gently onto the heated surface.
-
Start a timer immediately.
-
Observe the mouse for nociceptive behaviors, typically defined as licking a hind paw, shaking a paw, or jumping.
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Stop the timer as soon as the first definitive pain response is observed. This time is recorded as the response latency.
-
-
Cutoff Time: A maximum cutoff time (e.g., 30-45 seconds) is established to prevent tissue damage to the animal's paws. If the mouse does not respond by the cutoff time, it is removed, and the maximum time is recorded.
C. Quantification of Brain Anandamide (AEA) by LC-MS/MS
This protocol outlines the standard method for measuring endogenous lipid levels in brain tissue.
-
Homogenization: The frozen brain tissue is weighed and homogenized in a suitable buffer (e.g., acetonitrile) containing an internal standard (a deuterated version of AEA, such as AEA-d8) to correct for sample loss during processing.
-
Lipid Extraction:
-
The homogenate is centrifuged to pellet proteins and other cellular debris.
-
The supernatant, containing the lipids, is collected.
-
A solid-phase extraction (SPE) or liquid-liquid extraction is performed to isolate and concentrate the lipid fraction.
-
-
LC-MS/MS Analysis:
-
The extracted lipid sample is injected into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
The LC component separates the different lipid molecules in the sample based on their chemical properties.
-
The MS/MS component identifies and quantifies the molecules based on their unique mass-to-charge ratio.
-
The amount of AEA in the sample is calculated by comparing its signal to that of the known concentration of the internal standard.
-
Conclusion
The comparison of FAAH inhibitor activity in wild-type versus FAAH knockout mice is a cornerstone of in vivo pharmacology for this target class. The collective data from studies using inhibitors like PF-3845 and URB597 consistently show that these compounds phenocopy the genetic deletion of FAAH in wild-type animals. Furthermore, their lack of additional activity in FAAH knockout mice provides unequivocal evidence that their analgesic, anxiolytic, and neurochemical effects are mediated specifically through the inhibition of the FAAH enzyme.[11][12] This experimental paradigm is crucial for validating FAAH as a therapeutic target and confirming the on-target specificity of candidate drug compounds.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Amide Hydrolase (FAAH) Knockout Mice Exhibit Enhanced Acquisition of an Aversive, but not of an Appetitive, Barnes Maze Task - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of fatty acid amide hydrolase in the CNS prevents and reverses morphine tolerance in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Faah-IN-1 Effects with Genetic Knockdown of FAAH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the pharmacological inhibitor Faah-IN-1 and its surrogates with genetic knockdown of the Fatty Acid Amide Hydrolase (FAAH) enzyme. The data presented herein is compiled from various studies to support the cross-validation of experimental findings, a critical step in target validation and drug development.
Executive Summary
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the fatty acid amide family of signaling lipids, including the endocannabinoid anandamide (AEA). Both pharmacological inhibition and genetic suppression of FAAH are common research strategies to investigate the therapeutic potential of elevating endogenous FAAH substrates. While both approaches aim to reduce FAAH activity, they can yield distinct biological outcomes. This guide explores these differences and similarities through a detailed comparison of experimental data and methodologies.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of FAAH pharmacological inhibition and genetic knockdown across different experimental models and measured outcomes.
Table 1: Comparison of Anti-inflammatory Effects in BV2 Microglial Cells [1]
| Treatment/Method | Pro-inflammatory Gene Expression (e.g., COX-2, IL-1β, MCP-1, TNF-α) | Anti-inflammatory Gene Expression (e.g., Arg-1, IL-10, TGF-β) | PGE2 Production |
| FAAH Inhibitor (PF-3845) | Significantly Reduced | No significant effect | Suppressed |
| FAAH siRNA Knockdown | Significantly Reduced (down to 20-30% of control) | Significantly Increased | Suppressed |
Table 2: Effects on Anandamide (AEA) Levels in Mouse Tissues [2]
| Method | Brain | Liver | Testis |
| FAAH Inhibitor (PF-3845) | >8-fold increase | >8-fold increase | >8-fold increase |
| FAAH Knockout (FAAH-/-) | >8-fold increase | >8-fold increase | >8-fold increase |
Table 3: Impact on Lung Cancer Cell Invasiveness and TIMP-1 Expression [3]
| Treatment/Method (A549 cells) | Cell Invasion | TIMP-1 mRNA Expression | TIMP-1 Protein Expression |
| FAAH Inhibitors (AA-5HT, URB597) | Decreased | Increased | Increased |
| FAAH siRNA Knockdown | Decreased | Increased | Increased |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
FAAH Inhibition Studies
-
Cell Culture and Treatment: BV2 microglial cells are cultured in appropriate media and treated with FAAH inhibitors such as PF-3845 or URB597 at specified concentrations and durations.[1][4] For instance, cells can be pre-treated with an inhibitor for a period before stimulation with an inflammatory agent like lipopolysaccharide (LPS).[1]
-
Animal Studies: In animal models, FAAH inhibitors like PF-3845 are administered, often via intraperitoneal (i.p.) injection, at a specific dosage (e.g., 10 mg/kg).[2] Tissues are then collected at various time points for analysis of FAAH activity and substrate levels.[2]
FAAH Genetic Knockdown Studies
-
siRNA Transfection in Vitro:
-
Cell Seeding: Cells, such as A549 or BV2, are seeded in culture plates to achieve a desired confluency.[1][3]
-
Transfection: Cells are transfected with siRNA specifically targeting FAAH or a non-silencing control siRNA using a suitable transfection reagent (e.g., Lipofectamine).[3][5] The final concentration of siRNA is optimized for efficient knockdown.[3]
-
Incubation: Transfected cells are incubated for a period (e.g., 24-72 hours) to allow for the degradation of FAAH mRNA and protein.[1][3]
-
Verification of Knockdown: The efficiency of knockdown is confirmed by measuring FAAH mRNA levels (via qRT-PCR) and protein levels (via Western blot or activity-based protein profiling).[1]
-
-
CRISPR/Cas9-mediated Knockdown in Vivo:
-
Vector Preparation: A cre-dependent CRISPR/SaCas9 AAV-based vector containing a single guide RNA (sgRNA) targeting Faah is generated.[6][7]
-
Stereotaxic Injection: The AAV vector is delivered bilaterally into a specific brain region (e.g., hypothalamus of AgRP-Ires-cre mice) via stereotaxic surgery.[6][7]
-
Viral Expression: Animals are allowed to recover for a sufficient period (e.g., a minimum of 4 weeks) to allow for viral expression and subsequent FAAH knockdown.[6]
-
-
FAAH Knockout Mice: Studies utilize genetically engineered mice that lack the Faah gene (FAAH-/-).[2][8] These mice are compared to their wild-type littermates.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: FAAH-mediated hydrolysis of anandamide.
Experimental Workflow Diagram
Caption: Workflow for comparing FAAH inhibition and knockdown.
Logical Relationship Diagram
Caption: Logical comparison of FAAH inhibition vs. knockdown.
References
- 1. Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A genetic variant of fatty acid amide hydrolase (FAAH) exacerbates hormone-mediated orexigenic feeding in mice | eLife [elifesciences.org]
- 7. A genetic variant of fatty acid amide hydrolase (FAAH) exacerbates hormone-mediated orexigenic feeding in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid Amide Hydrolase (FAAH) Knockout Mice Exhibit Enhanced Acquisition of an Aversive, but not of an Appetitive, Barnes Maze Task - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FAAH Inhibitors for Pain Relief: Benchmarking Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent Fatty Acid Amide Hydrolase (FAAH) inhibitors for the application of pain relief. While this report was initially intended to focus on a compound designated as "Faah-IN-1," an extensive search of publicly available scientific literature and databases did not yield specific quantitative data regarding its potency, selectivity, or in vivo efficacy. Therefore, this guide will focus on a comparative analysis of three well-characterized FAAH inhibitors: URB597 , PF-04457845 , and JNJ-42165279 . These compounds serve as important benchmarks in the development of novel analgesics targeting the endocannabinoid system.
Introduction to FAAH Inhibition for Pain Management
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, the endogenous levels of these signaling lipids are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other targets involved in pain modulation. This indirect modulation of the endocannabinannabinoid system is a promising therapeutic strategy for treating various pain states, potentially avoiding the psychoactive side effects associated with direct CB1 receptor agonists.
Comparative Efficacy and Potency
The following tables summarize the available quantitative data for URB597, PF-04457845, and JNJ-42165279, focusing on their inhibitory potency against FAAH and their efficacy in preclinical models of pain.
Table 1: In Vitro Potency of FAAH Inhibitors
| Compound | Target | IC50 (nM) | Species | Comments |
| URB597 | FAAH | 4.6[1][2] | Human | Potent and selective inhibitor.[3] |
| FAAH | 5[3] | Rat | ||
| PF-04457845 | FAAH | 7.2[4][5] | Human | Potent, irreversible inhibitor.[4][5] |
| FAAH | 7.4 | Rat | ||
| JNJ-42165279 | FAAH | 70[6][7] | Human | Covalently binding but slowly reversible.[7] |
| FAAH | 313[6] | Rat |
Table 2: Selectivity Profile of FAAH Inhibitors
| Compound | Selectivity Profile | Comments |
| URB597 | Exhibits no significant inhibitory activity against a variety of receptors, ion channels, and enzymes, including human cannabinoid receptors and rat monoacylglycerol lipase.[3] However, some studies suggest it may inhibit other serine hydrolases in peripheral tissues.[8] | Generally considered selective for FAAH in the nervous system. |
| PF-04457845 | Exquisitely selective for FAAH in vivo as determined by activity-based protein profiling.[4][5] Does not inhibit other FP-reactive serine hydrolases in tested tissues even at 100 μM.[4] | Displays a highly favorable selectivity profile.[9] |
| JNJ-42165279 | Highly selective with regard to other enzymes, ion channels, transporters, and receptors.[10] No significant inhibition of CYPs or hERG at 10 μM. | Demonstrates a good safety profile in preclinical studies. |
Table 3: In Vivo Efficacy in Preclinical Pain Models
| Compound | Pain Model | Species | Key Findings |
| URB597 | CFA-induced inflammatory pain | Rat | Reduced mechanical allodynia and thermal hyperalgesia at 0.3 mg/kg. Effects were dose-dependent and mediated by CB1 and CB2 receptors. |
| PF-04457845 | CFA-induced inflammatory pain[4][5] | Rat | Potent antinociceptive effects with a minimum effective dose of 0.1 mg/kg.[4][5] Efficacy comparable to naproxen at 10 mg/kg.[9] |
| JNJ-42165279 | Spinal Nerve Ligation (SNL) model of neuropathic pain | Rat | Dose-dependently reversed tactile allodynia with an ED90 of 22 mg/kg. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
FAAH Inhibition Assay
This assay is used to determine the in vitro potency of a compound in inhibiting FAAH activity.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Test compound (FAAH inhibitor)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the FAAH enzyme to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm) in kinetic mode for a set duration (e.g., 30 minutes) at 37°C.
-
Calculate the rate of substrate hydrolysis for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This is a widely used animal model to induce a persistent inflammatory pain state.
Animals:
-
Male Sprague-Dawley rats (or other suitable rodent strain)
Procedure:
-
Acclimatize the animals to the testing environment for several days before the experiment.
-
On the day of induction, briefly anesthetize the animal.
-
Inject a small volume (e.g., 100-150 µL) of CFA emulsion into the plantar surface of one hind paw.
-
Allow the inflammation and associated pain behaviors to develop over a period of hours to days.
-
Administer the test FAAH inhibitor or vehicle control at specified time points post-CFA injection.
-
Assess pain behaviors using methods such as the von Frey and Hargreaves tests at various time points after drug administration.
Von Frey Test for Mechanical Allodynia
This test measures the sensitivity to a mechanical stimulus.
Apparatus:
-
A set of calibrated von Frey filaments of increasing stiffness.
-
An elevated mesh platform that allows access to the plantar surface of the animal's paws.
Procedure:
-
Place the animal in an individual enclosure on the mesh platform and allow it to acclimate.
-
Starting with a filament of low force, apply it perpendicularly to the plantar surface of the hind paw with sufficient force to cause it to bend.
-
Hold the filament in place for a few seconds.
-
A positive response is recorded if the animal briskly withdraws its paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next filament with a higher force is used. If there is a response, the next filament with a lower force is used.
-
The pattern of responses is used to calculate the mechanical withdrawal threshold.
Hargreaves Test for Thermal Hyperalgesia
This test measures the sensitivity to a thermal stimulus.
Apparatus:
-
A radiant heat source that can be focused on the plantar surface of the paw.
-
A glass platform on which the animal is placed.
-
A timer that automatically records the paw withdrawal latency.
Procedure:
-
Place the animal in an individual enclosure on the glass platform and allow it to acclimate.
-
Position the radiant heat source under the glass and focus the beam on the plantar surface of the hind paw.
-
Activate the heat source, which starts the timer.
-
The timer stops automatically when the animal withdraws its paw.
-
Record the paw withdrawal latency.
-
A cut-off time is set to prevent tissue damage.
Conclusion
The FAAH inhibitors URB597, PF-04457845, and JNJ-42165279 demonstrate significant potential for pain relief in preclinical models. They exhibit high potency and varying degrees of selectivity, with PF-04457845 showing exceptional selectivity for FAAH. Their efficacy in both inflammatory and neuropathic pain models underscores the therapeutic promise of targeting FAAH. While specific data for a compound named "this compound" is not publicly available, the information presented here for these established inhibitors provides a valuable framework for the evaluation and comparison of new chemical entities in this class. Future research should focus on direct, head-to-head comparative studies to better delineate the relative advantages of different FAAH inhibitors for specific pain indications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic effects of FAAH inhibitor in the insular cortex of nerve-injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAAH (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Replicating Faah-IN-1 Findings: A Comparative Guide to Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for replicating findings related to Fatty Acid Amide Hydrolase (FAAH) inhibitors, with a focus on translating results from established rodent models to alternative animal systems. While the initial focus is on Faah-IN-1, this guide extends to other well-characterized FAAH inhibitors due to the limited availability of specific in vivo data for this compound.
Executive Summary
Inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system, has demonstrated significant therapeutic potential for pain, anxiety, and inflammation in preclinical studies. These effects are primarily attributed to the increased levels of the endocannabinoid anandamide.[1][2][3] The majority of this research has been conducted in rodent models. However, the need for higher throughput screening and the exploration of different physiological systems necessitates the use of alternative animal models. This guide compares the effects of FAAH inhibitors across rodents, non-human primates, and zebrafish, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in designing and interpreting replication studies.
Data Presentation: Comparative Efficacy of FAAH Inhibitors
The following tables summarize the quantitative effects of various FAAH inhibitors across different animal models and therapeutic areas.
Table 1: Analgesic Effects of FAAH Inhibitors
| FAAH Inhibitor | Animal Model | Pain Model | Dosage and Administration | Outcome Measure | Result |
| URB597 | Rat | Formalin Test | 0.3 mg/kg, i.p. | Reduction in nociceptive behavior | Significant decrease in paw licking time |
| PF-3845 | Rat | Inflammatory Pain (CFA) | 10 mg/kg, p.o. | Reversal of thermal hyperalgesia | Significant increase in paw withdrawal latency |
| URB597 | Mouse | Neuropathic Pain (CCI) | 10 mg/kg, i.p. | Attenuation of mechanical allodynia | Significant increase in paw withdrawal threshold |
| JZL195 (Dual FAAH/MAGL inhibitor) | Zebrafish Larvae | Nociception Assay | 2 µmol/L, immersion | Altered locomotor development | Reduction in motor neuron axonal branching[4] |
Table 2: Anxiolytic Effects of FAAH Inhibitors
| FAAH Inhibitor | Animal Model | Anxiety Model | Dosage and Administration | Outcome Measure | Result |
| URB597 | Mouse | Elevated Plus Maze | 0.3 mg/kg, i.p. | Increased time in open arms | Significant increase in open arm exploration |
| PF-3845 | Mouse | Marble Burying Test | 10 mg/kg, i.p. | Reduction in burying behavior | Significant decrease in the number of marbles buried |
| URB597 | Rat | Social Interaction Test | 0.3 mg/kg, i.p. | Increased social interaction time | Significant increase in time spent in social interaction |
| URB597 | Zebrafish Larvae | Light-Dark Box Test | 5 µmol/L, immersion | Altered locomotor activity | Decreased primary motor neuron branching[4] |
Table 3: Anti-inflammatory Effects of FAAH Inhibitors
| FAAH Inhibitor | Animal Model | Inflammation Model | Dosage and Administration | Outcome Measure | Result |
| URB597 | Rat | Carrageenan-induced Paw Edema | 1 mg/kg, i.p. | Reduction in paw volume | Significant decrease in paw edema |
| PF-3845 | Mouse | Lipopolysaccharide (LPS)-induced inflammation | 10 mg/kg, i.p. | Reduction in pro-inflammatory cytokines | Significant decrease in TNF-α and IL-6 levels |
| URB597 | BV-2 Microglial Cells (in vitro) | Amyloid-beta induced inflammation | Not Applicable | Microglia polarization | Shift towards an anti-inflammatory phenotype[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for key experiments cited in this guide.
Rodent Models
1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
-
Animals: Male Wistar rats (200-250 g).
-
Procedure:
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Administer the FAAH inhibitor (e.g., URB597, 1 mg/kg, i.p.) or vehicle 30 minutes prior to carrageenan injection.
-
Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated group compared to the vehicle control group.
2. Elevated Plus Maze in Mice (Anxiolytic)
-
Animals: Male C57BL/6 mice (25-30 g).
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated 50 cm from the floor.
-
Procedure:
-
Administer the FAAH inhibitor (e.g., URB597, 0.3 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
Zebrafish Model
1. Light-Dark Box Test in Adult Zebrafish (Anxiolytic)
-
Animals: Adult zebrafish (3-6 months old).
-
Apparatus: A tank with two equal-sized compartments, one black and one white.
-
Procedure:
-
Acclimate fish to the testing room for at least 1 hour before the experiment.
-
Administer the FAAH inhibitor by immersion (e.g., URB597, 5 µmol/L for 20 minutes) or by intraperitoneal injection.
-
Individually place fish in the white compartment of the light-dark box.
-
Record the fish's movement for 5 minutes using a video-tracking system.
-
-
Data Analysis: Measure the time spent in the white compartment, the number of transitions between compartments, and locomotor activity.[6]
2. Administration of FAAH Inhibitors to Adult Zebrafish
-
Immersion:
-
Prepare a stock solution of the FAAH inhibitor in a suitable solvent (e.g., DMSO).
-
Add the stock solution to the fish water to achieve the desired final concentration.
-
Place the zebrafish in the treatment tank for a specified duration (e.g., 20-30 minutes).
-
Transfer the fish to a tank with fresh water before behavioral testing.
-
-
Intraperitoneal (i.p.) Injection:
-
Anesthetize the zebrafish using tricaine methanesulfonate (MS-222).
-
Use a micro-syringe to inject a small volume (e.g., 1-5 µL) of the FAAH inhibitor solution into the peritoneal cavity.
-
Allow the fish to recover in fresh water before behavioral testing.
-
3. Measurement of Endocannabinoid Levels in Zebrafish Brain by LC-MS/MS
-
Sample Preparation:
-
Euthanize zebrafish by rapid cooling on ice.
-
Dissect the brain and immediately freeze it in liquid nitrogen.
-
Homogenize the brain tissue in a suitable solvent (e.g., acetonitrile with internal standards).
-
Perform lipid extraction using a two-phase solvent system (e.g., chloroform/methanol/water).
-
Evaporate the organic phase and reconstitute the lipid extract in the mobile phase.[7][8]
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific mass transitions for anandamide and other endocannabinoids.[8]
-
Mandatory Visualization
Signaling Pathway of FAAH Inhibition
Caption: FAAH inhibition increases anandamide levels, enhancing retrograde signaling.
Experimental Workflow for Replicating Findings in a New Animal Model
Caption: A logical workflow for translating preclinical findings to a new animal model.
Conclusion
Replicating findings in different animal models is a critical step in the preclinical drug development process. This guide provides a framework for researchers to compare the effects of FAAH inhibitors across species. While rodent models remain a cornerstone of in vivo research, alternative models like zebrafish offer valuable opportunities for higher throughput screening and exploring developmental aspects of the endocannabinoid system. By carefully considering the experimental protocols and comparative data presented here, researchers can design more robust and translational studies to advance the development of novel therapeutics targeting FAAH.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Early suppression of the endocannabinoid degrading enzymes FAAH and MAGL alters locomotor development in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acid Amide Hydrolase (FAAH) Knockout Mice Exhibit Enhanced Acquisition of an Aversive, but not of an Appetitive, Barnes Maze Task - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized Method for the Assessment of Behavioral Responses of Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Faah-IN-1: A Comparative Analysis of Efficacy Against Standard-of-Care Analgesics
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Fatty Acid Amide Hydrolase (FAAH) represents a promising therapeutic strategy for the management of pain. This guide provides a comparative overview of the efficacy of FAAH inhibitors, exemplified by compounds such as Faah-IN-1, against current standard-of-care analgesics in preclinical models of neuropathic and inflammatory pain. The data presented is intended to offer an objective assessment to aid in research and development efforts in the field of analgesia.
Executive Summary
In preclinical studies, FAAH inhibitors have demonstrated analgesic efficacy comparable or, in some instances, superior to standard-of-care agents in specific pain models. Notably, the peripherally restricted FAAH inhibitor URB937 has shown greater potency than gabapentin in a model of neuropathic pain. Similarly, the FAAH inhibitor PF-3845 was found to be at least as effective as the non-steroidal anti-inflammatory drug (NSAID) naproxen in a model of inflammatory pain. While direct comparative data with other first-line analgesics such as pregabalin, amitriptyline, duloxetine, and morphine are limited, the existing evidence suggests that FAAH inhibition is a viable avenue for the development of novel pain therapeutics.
Mechanism of Action: FAAH Inhibition
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an accumulation of AEA, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endogenous cannabinoid system results in analgesic and anti-inflammatory effects.
Safety Operating Guide
Proper Disposal Procedures for Faah-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Faah-IN-1, a carbamate-based inhibitor of Fatty Acid Amide Hydrolase (FAAH). Adherence to these procedures will minimize environmental impact and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
This compound, and similar compounds like "FAAH inhibitor 1," are classified with specific hazards that necessitate careful handling. According to available Safety Data Sheets (SDS), these compounds are considered to have acute oral toxicity, cause skin irritation, and can result in serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
In case of accidental contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. Contaminated clothing should be removed and laundered before reuse.
Disposal Operational Plan
The primary method for the disposal of this compound involves chemical degradation through alkaline hydrolysis, which breaks down the carbamate structure into less hazardous components. This is followed by disposal as hazardous waste in accordance with local, state, and federal regulations. Small quantities of this compound can be neutralized in the lab before being collected for waste pickup.
Quantitative Data for Disposal
| Parameter | Value/Instruction | Citation |
| Neutralizing Agent | Sodium Hydroxide (NaOH) solution | [1] |
| Recommended NaOH Concentration | 2 M solution | [1] |
| Reaction Time for Complete Hydrolysis | At least 10 minutes | [1] |
| Final pH for Neutralization | Check with pH paper to ensure alkalinity | |
| Waste Collection | Collect in a designated, properly labeled hazardous waste container |
Experimental Protocol: Alkaline Hydrolysis of this compound
This protocol is adapted from established procedures for the alkaline hydrolysis of carbamate pesticides and is intended for the degradation of small quantities of this compound typically found in a research laboratory setting.[1][2]
Materials:
-
This compound waste (solid or in a solvent)
-
2 M Sodium Hydroxide (NaOH) solution
-
Appropriate glass container for the reaction (e.g., beaker or flask)
-
Stir bar and stir plate
-
pH paper
-
Personal Protective Equipment (safety goggles, gloves, lab coat)
-
Chemical fume hood
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dissolution (if applicable): If the this compound waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) in the reaction vessel.
-
Hydrolysis: While stirring, slowly add the 2 M NaOH solution to the this compound solution. A general rule of thumb is to add at least 10 equivalents of NaOH relative to the amount of this compound. For example, for every 10 mg of this compound, add approximately 1.5 mL of 2 M NaOH.
-
Reaction Time: Continue stirring the mixture at room temperature for a minimum of 10 minutes to ensure complete hydrolysis.[1] For more stable carbamates, a longer reaction time or gentle heating may be necessary, though for this compound, 10 minutes at room temperature is expected to be sufficient.
-
Verification of Alkalinity: After the reaction time, check the pH of the solution using pH paper to confirm it is still strongly alkaline. If not, add more 2 M NaOH.
-
Waste Collection: The resulting hydrolyzed solution should be transferred to a designated hazardous waste container for aqueous chemical waste. The container must be properly labeled with its contents.
-
Disposal of Container: The emptied reaction vessel should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must also be collected and added to the hazardous waste container.
-
Final Disposal: The hazardous waste container should be collected by the institution's environmental health and safety (EHS) office for final disposal in accordance with all local, state, and federal regulations.
Disposal Workflow Diagram
Caption: Workflow for the chemical degradation and disposal of this compound.
Decontamination of Laboratory Equipment
Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated. This includes glassware, spatulas, stir bars, and surfaces.
Decontamination Procedure:
-
Initial Rinse: Rinse the equipment with a suitable solvent to remove any visible residue. Collect this rinsate as hazardous waste.
-
Alkaline Wash: Wash the equipment with a 2 M NaOH solution and allow it to sit for at least 10 minutes to hydrolyze any remaining this compound.
-
Standard Cleaning: After the alkaline wash, clean the equipment with warm, soapy water.[3]
-
Final Rinse: Rinse thoroughly with deionized water.
By following these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Personal protective equipment for handling Faah-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Faah-IN-1. It offers a procedural, step-by-step framework for the safe operational use and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety standards.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]
The signal word for this compound is Warning .[1]
Personal Protective Equipment (PPE)
To minimize exposure to this compound, the following personal protective equipment is mandatory.[1][2] All PPE should be safely designed, constructed, and maintained in a clean and reliable fashion.[2]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Must be clean, durable, and tear-resistant. Cuffs should cover the cuffs of the gown to ensure no skin is exposed at the wrist.[3] |
| Body Protection | Protective clothing | A moisture-impervious gown that covers clothes and any exposed skin from neck to knees is recommended.[3] |
| Eye Protection | Safety glasses or goggles | Should be worn to prevent eye contact.[1] |
| Face Protection | Face shield | Recommended in addition to safety glasses or goggles, especially when there is a risk of splashing.[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key stages of safely handling this compound, from preparation to disposal.
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Measures |
| If on Skin | Wash with plenty of soap and water.[1] Remove contaminated clothing and shoes and call a physician.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Separate eyelids with fingers to ensure adequate flushing and promptly call a physician.[1] |
| If Swallowed | Rinse mouth.[1] Do NOT induce vomiting. Call a physician.[1] |
| If Inhaled | Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
Spillage and Disposal Plan
Accidental Release Measures: In case of a spill, avoid breathing vapors and ensure adequate ventilation.[4] Wear appropriate personal protective equipment, including a NIOSH-approved respirator, rubber boots, safety goggles, and heavy rubber gloves.[4] Contain the spill and collect the material, then transfer it to a chemical waste container for disposal according to local regulations.[4]
Disposal: Dispose of this compound and its container in accordance with local, state, and federal regulations.[1] Do not let the product enter drains.[5]
PPE Selection Logic
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following diagram illustrates the decision-making process for PPE selection based on the identified hazards.
Caption: Decision tree for selecting the correct PPE based on the specific hazards of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
